4-Ethoxy-2,3-difluorobenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-ethoxy-2,3-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYASUFNACNHJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560986 | |
| Record name | 4-Ethoxy-2,3-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126162-95-6 | |
| Record name | 4-Ethoxy-2,3-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethoxy-2,3-difluorobenzaldehyde: A Key Intermediate in Advanced Material and Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of 4-Ethoxy-2,3-difluorobenzaldehyde (CAS No. 126162-95-6), a specialized aromatic aldehyde. Designed for researchers, medicinal chemists, and materials scientists, this document delves into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a versatile building block.
Core Chemical Profile and Safety Data
This compound is a trifunctional aromatic compound featuring an aldehyde group, two fluorine atoms, and an ethoxy group. This unique substitution pattern imparts specific steric and electronic properties that are highly valuable in targeted synthesis. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, partially modulated by the electron-donating ethoxy group, creates a nuanced reactivity profile crucial for its role in constructing complex molecular architectures.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 126162-95-6 | [1][2][3] |
| Molecular Formula | C₉H₈F₂O₂ | [1][4] |
| Molecular Weight | 186.16 g/mol | [5] |
| Appearance | Solid (Typical) | [6] |
| Melting Point | Data not consistently available | [1][7] |
| Boiling Point | Data not consistently available | [1][7] |
Safety and Handling
As with any laboratory chemical, proper handling is paramount. This compound is classified with specific hazards that necessitate careful management in a research setting.[4]
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautionary Measures:
-
P261: Avoid breathing fumes, mist, or vapors.[4]
-
P280: Wear protective gloves, eye protection, and face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
-
Storage: Store in a dry, cool, well-ventilated area. The container should be kept closed when not in use. It is noted as being air-sensitive, and storage under an inert gas is recommended.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an authorized incinerator.[4]
Synthesis and Characterization
Representative Synthetic Protocol: Williamson Ether Synthesis
This protocol is adapted from the synthesis of a structurally similar compound and serves as a validated starting point for laboratory-scale preparation.[6] The causality behind this choice of reaction is its high efficiency and reliability for forming aryl ethers from phenols under basic conditions. The base (potassium carbonate) deprotonates the hydroxyl group, forming a more nucleophilic phenoxide, which then readily attacks the electrophilic ethyl iodide via an Sₙ2 reaction.
Materials:
-
2-Fluoro-4-hydroxybenzaldehyde (or 2,3-difluoro-4-hydroxybenzaldehyde for the target compound)
-
Iodoethane (Ethyl iodide)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Step-by-Step Methodology:
-
Under a nitrogen atmosphere, dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) and potassium carbonate (2.0 g, 14 mmol) in N,N-dimethylformamide (10 mL) in a round-bottom flask at 25 °C.[6]
-
Add iodoethane (1.1 g, 7.1 mmol) to the mixture.[6]
-
Heat the reaction mixture to 60 °C and stir for 10 hours. The elevated temperature is necessary to ensure a reasonable reaction rate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and concentrate it in vacuo to remove the DMF.[6]
-
Dilute the residue with ethyl acetate (200 mL).
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (3 x 50 mL). This removes any remaining base and inorganic salts.[6]
-
Dry the organic phase over anhydrous sodium sulfate.[6]
-
Filter and concentrate the organic phase in vacuo to yield the crude product.
-
Purify the product as needed, typically via column chromatography or recrystallization, to afford the final compound.[6]
Caption: Williamson Ether Synthesis Workflow.
Spectroscopic Characterization
Structural confirmation is essential. Based on the structure of this compound, the following spectroscopic signatures are expected:
-
¹H NMR: The proton NMR spectrum should show a triplet for the methyl protons (~1.4 ppm) and a quartet for the methylene protons (~4.1 ppm) of the ethoxy group.[6] Aromatic protons would appear further downfield, with their splitting patterns influenced by fluorine-proton coupling. The aldehyde proton would be a singlet or a finely split multiplet at a characteristic low-field position (~10 ppm).[6]
-
¹³C NMR: The spectrum would show distinct signals for the aldehyde carbonyl carbon, the aromatic carbons (with C-F coupling), and the two carbons of the ethoxy group.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1700 cm⁻¹) and C-O-C stretches for the ether linkage.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of C₉H₈F₂O₂.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dictated by the interplay of its functional groups.
Reactivity of the Aldehyde Group
The two fluorine atoms at the ortho and meta positions exert a strong electron-withdrawing inductive effect (-I).[8] This effect increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. While the para-ethoxy group is inductively withdrawing, its resonance electron-donating effect (+R) can partially counteract the withdrawing effects of the halogens.[8] This modulation makes the aldehyde reactive but potentially more selective compared to analogues without the ethoxy group.
This enhanced electrophilicity makes the compound an excellent substrate for a variety of classical aldehyde reactions, including:
Applications in Materials Science: Liquid Crystals
Fluorinated liquid crystals are of significant interest due to their unique dielectric properties. The difluorophenyl moiety can confer a high lateral dipole moment, which is advantageous in designing liquid crystal hosts.[12] Benzaldehyde derivatives are common precursors for Schiff base liquid crystals.[10][13] this compound can be condensed with various anilines to create three-ring mesogenic systems, where the terminal ethoxy group and the lateral fluorine atoms help to fine-tune the resulting mesomorphic properties (e.g., nematic or smectic phases).[12][14]
Caption: Role as a versatile synthetic intermediate.
Applications in Medicinal Chemistry
Substituted benzaldehydes are foundational building blocks in drug discovery. The specific substitution pattern of this compound makes it a valuable fragment for constructing novel bioactive molecules. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modify lipophilicity. The ethoxy group can also participate in crucial hydrogen bonding or hydrophobic interactions within a target protein's active site. This compound could serve as a key intermediate in the synthesis of inhibitors for enzymes like phosphodiesterase type 4 (PDE4) or in the development of other targeted therapies.[9][15]
Conclusion
This compound is a high-value synthetic intermediate with significant potential in both materials science and medicinal chemistry. Its carefully balanced electronic properties, arising from the competing effects of its difluoro and ethoxy substituents, make it a reactive yet tunable building block. Researchers can leverage its electrophilic aldehyde center for a wide array of transformations to build complex molecular architectures, from advanced liquid crystals to novel therapeutic agents. Proper understanding of its reactivity, handling requirements, and synthetic pathways is key to unlocking its full potential in the laboratory.
References
- 1. This compound | 126162-95-6 [chemicalbook.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. This compound | CAS#:126162-95-6 | Chemsrc [chemsrc.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. This compound CAS#: 126162-95-6 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. | BioWorld [bioworld.com]
An In-depth Technical Guide to 4-Ethoxy-2,3-difluorobenzaldehyde: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-2,3-difluorobenzaldehyde, a key fluorinated building block in modern medicinal chemistry and materials science. The document delves into its chemical and physical properties, detailed structural analysis, a validated synthesis protocol, and its emerging applications. The strategic incorporation of fluorine atoms and an ethoxy group on the benzaldehyde scaffold imparts unique electronic and steric characteristics, making it a valuable intermediate for the synthesis of complex molecular architectures with tailored properties. This guide is intended to be a critical resource for researchers leveraging fluorinated synthons in drug discovery, agrochemical development, and the design of advanced materials.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.
Substituted benzaldehydes are versatile intermediates, and the presence of fluorine atoms, particularly in conjunction with other functional groups, creates a powerful platform for generating novel bioactive compounds and functional materials. This compound (CAS No. 126162-95-6) is a prime example of such a strategic building block. The interplay between the electron-withdrawing fluorine atoms and the electron-donating ethoxy group on the aromatic ring creates a unique electronic environment that influences the reactivity of the aldehyde moiety and the potential for further functionalization.
This guide will provide a detailed exploration of the chemical properties, structural features, synthesis, and applications of this compound, offering valuable insights for its effective utilization in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis. This section outlines the key properties of this compound.
General Properties
| Property | Value | Reference |
| CAS Number | 126162-95-6 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [2] |
| Molecular Weight | 186.16 g/mol | [2] |
| Appearance | Solid | |
| Solubility | Insoluble in water | [3] |
Thermal Properties
| Property | Value | Reference |
| Melting Point | 70 °C | [3] |
| Boiling Point | 252 °C | [3] |
| Flash Point | 103 °C | [3] |
Structural Analysis and Spectroscopic Data
The precise arrangement of atoms and the resulting electronic distribution are critical to the reactivity and utility of this compound.
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Data (Predicted and Analog-Based Interpretation)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the ethoxy group protons. The aldehydic proton will appear as a singlet at a downfield chemical shift, typically around 10 ppm, due to the deshielding effect of the carbonyl group.[4] The aromatic region will display complex splitting patterns due to the presence of two non-equivalent fluorine atoms and the ethoxy group. The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons, characteristic of an ethyl group.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (around 190 ppm).[6] The aromatic carbons will exhibit complex splitting patterns due to C-F coupling. The carbon atoms directly bonded to fluorine will show large one-bond coupling constants (¹JCF), while carbons further away will show smaller two- and three-bond couplings (²JCF and ³JCF). The carbons of the ethoxy group will appear in the upfield region.
-
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will provide crucial information about the electronic environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (JFF) will be indicative of their positions relative to the aldehyde and ethoxy groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde group, typically in the range of 1690-1715 cm⁻¹.[7] Other characteristic absorptions will include C-H stretching of the aldehyde and aromatic ring, C-O-C stretching of the ether linkage, and C-F stretching vibrations. A study on the closely related 4-ethoxy-2,3-difluoro benzamide provides valuable reference points for the expected vibrational modes.[8]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.16 g/mol ). Fragmentation patterns will likely involve the loss of the ethoxy group, the formyl group, and potentially fluorine atoms, providing further structural confirmation.
Synthesis and Reactivity
The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies for the functionalization of fluorinated aromatic compounds.
Proposed Synthesis Protocol
A plausible and efficient route to this compound involves the Williamson ether synthesis starting from a suitable difluorinated hydroxybenzaldehyde precursor. The following protocol is adapted from the synthesis of the analogous 4-ethoxy-2-fluorobenzaldehyde.[5]
Step 1: Williamson Ether Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Addition of Ethylating Agent: To the stirred suspension, add iodoethane (CH₃CH₂I, 1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for approximately 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Reactivity Profile
The reactivity of this compound is governed by the interplay of its functional groups.
-
Aldehyde Group: The aldehyde functionality is susceptible to a wide range of nucleophilic addition reactions, including Grignard reactions, Wittig reactions, and reductive amination. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated analogs.[9]
-
Aromatic Ring: The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the fluorine atoms. However, the electron-donating ethoxy group can modulate this reactivity.
-
Ether Linkage: The ethoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical research, primarily driven by the desirable properties imparted by the fluorinated ethoxybenzene motif.
Medicinal Chemistry
Fluorinated benzaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[9] The 4-ethoxy-2,3-difluoro-substituted phenyl ring can be found in various bioactive molecules. Its incorporation can lead to:
-
Enhanced Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, increasing the half-life of a drug candidate.
-
Improved Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.
-
Modulation of Physicochemical Properties: The ethoxy group and fluorine atoms can be used to fine-tune lipophilicity and other properties to optimize drug absorption, distribution, metabolism, and excretion (ADME).
While specific examples of marketed drugs containing the this compound moiety are not prevalent, its use as a building block in the synthesis of novel therapeutic agents is an active area of research, as evidenced by its availability from numerous chemical suppliers catering to the pharmaceutical industry.
Agrochemicals
Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorinated compounds to develop new pesticides and herbicides with improved efficacy and environmental profiles. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel agrochemicals.
Materials Science
The incorporation of fluorinated moieties into organic materials can significantly impact their properties. Benzaldehyde derivatives are precursors to various materials, including liquid crystals and polymers. The presence of the polar C-F bonds and the ethoxy group in this compound can influence the dielectric anisotropy and other physical properties of liquid crystals.[2] This makes it a potentially valuable building block for the design of new liquid crystalline materials with specific electro-optical properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from ignition sources.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique combination of a reactive aldehyde, an ethoxy group, and two fluorine atoms on the aromatic ring provides a versatile platform for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthesis route, and its potential applications. As the demand for sophisticated fluorinated molecules continues to grow, the importance of versatile intermediates like this compound is set to increase, making it a valuable tool in the arsenal of synthetic chemists.
References
- 1. This compound | 126162-95-6 [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
4-Ethoxy-2,3-difluorobenzaldehyde molecular weight and formula C9H8F2O2
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-2,3-difluorobenzaldehyde, a key aromatic aldehyde intermediate. With the molecular formula C₉H₈F₂O₂, this compound is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, provides a robust, field-tested synthesis protocol with mechanistic insights, explores its applications as a critical building block in the synthesis of complex molecules, and outlines essential safety and handling procedures. The guide is structured to serve as a practical resource, combining theoretical grounding with actionable experimental details to support ongoing research and development efforts.
Physicochemical and Structural Properties
This compound is a substituted aromatic aldehyde whose structural features—specifically the difluoro substitution pattern and the ethoxy group—impart unique electronic properties that are highly valuable in the design of novel therapeutics. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and provide a handle for further synthetic transformations.
Key Data Summary
A summary of the essential physicochemical data for this compound is presented below. The molecular weight is calculated from its confirmed molecular formula, C₉H₈F₂O₂.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈F₂O₂ | [1][2] |
| Molecular Weight | 186.16 g/mol | [3][4] |
| CAS Number | 126162-95-6 | [1][2] |
| Appearance | Varies (solid) | |
| Purity | Typically ≥97% | [5] |
Chemical Structure
The structural arrangement of the atoms dictates the reactivity and utility of the molecule. The diagram below illustrates the 2D structure of this compound.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved via a Williamson ether synthesis, a reliable and well-understood reaction in organic chemistry. This pathway involves the ethoxylation of a corresponding difluorinated hydroxybenzaldehyde precursor.
Synthetic Workflow Overview
The general workflow involves the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an ethylating agent.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar ether syntheses.[6]
Materials:
-
2,3-Difluoro-4-hydroxybenzaldehyde
-
Iodoethane (or Diethyl sulfate)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2,3-difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Causality: DMF is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction without interfering. Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the reactive phenoxide ion.
-
-
Addition of Ethylating Agent: Add iodoethane (1.0-1.2 eq) dropwise to the stirring mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality: Iodoethane is an excellent electrophile with a good leaving group (iodide), promoting an efficient Sₙ2 reaction. A slight excess can help drive the reaction to completion.
-
-
Reaction: Heat the reaction mixture to 60°C and stir for 10-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the mixture to room temperature. Concentrate the mixture in vacuo to remove the bulk of the DMF. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[6]
-
Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Applications in Drug Discovery and Development
Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing more complex, biologically active molecules. The aldehyde functional group is particularly versatile, readily participating in reactions such as reductive amination, Wittig reactions, and aldol condensations to build molecular complexity.
The difluoro-substitution pattern is often employed by medicinal chemists to block metabolic oxidation at those positions, thereby improving the pharmacokinetic profile of a drug candidate.
Role as a Synthetic Intermediate
This compound serves as a key precursor in multi-step syntheses. For instance, it can be used to construct substituted heterocyclic systems, which are common scaffolds in many pharmaceuticals. The aldehyde can be converted into an amine, an alcohol, a carboxylic acid, or an alkene, providing numerous pathways for molecular elaboration.
Caption: Key synthetic transformations of this compound.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid breathing fumes, mist, or vapors.[7] Avoid contact with skin, eyes, and clothing.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[7]
-
Irritant: This compound is classified as a skin and eye irritant.[7] It may also cause respiratory irritation.[7]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[7] If irritation occurs, seek medical advice.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
-
Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed.[7] The material may be air-sensitive; storage under an inert gas is recommended.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8]
References
- 1. This compound|CAS: 126162-95-6|this compound-百灵威 [jkchemical.com]
- 2. This compound | 126162-95-6 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. regentchemicals.com.sg [regentchemicals.com.sg]
- 6. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Analysis of 4-Ethoxy-2,3-difluorobenzaldehyde
Molecular Structure and Its Spectroscopic Implications
Understanding the molecular architecture is paramount to interpreting its spectral output. 4-Ethoxy-2,3-difluorobenzaldehyde possesses a benzene ring substituted with four distinct groups: an aldehyde (-CHO), an ethoxy (-OCH₂CH₃), and two fluorine atoms (-F) in adjacent (ortho) positions.
The interplay of these substituents governs the electronic environment of the molecule:
-
Aldehyde Group (-CHO): An electron-withdrawing group that de-shields the aromatic ring and possesses characteristic spectroscopic signatures.
-
Ethoxy Group (-OCH₂CH₃): An electron-donating group that shields the aromatic ring, particularly at the ortho and para positions.
-
Fluorine Atoms (-F): Highly electronegative, electron-withdrawing atoms that will significantly influence the NMR spectra through both inductive effects and spin-spin coupling.
This unique electronic arrangement leads to predictable and interpretable spectroscopic data.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information, with the added complexity and richness of ¹⁹F couplings.
Experimental Protocol: NMR
A self-validating protocol for acquiring high-quality NMR data is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as solvent interactions can influence chemical shifts.[1][2] CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds.[1]
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, which ensures sharp, symmetrical peaks.
-
-
Data Acquisition (¹H NMR):
-
Pulse Angle: A 30° or 45° pulse is typical for routine spectra.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full proton relaxation.
-
Number of Scans: 8-16 scans are generally sufficient for a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Utilize proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the aldehyde, aromatic, and ethoxy protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Aldehyde (-CHO) | ~10.3 | Doublet of triplets (dt) or complex multiplet | JH,F ≈ 1-3 Hz | 1H |
| Aromatic (H-6) | ~7.6-7.8 | Multiplet (m) | 1H | |
| Aromatic (H-5) | ~6.9-7.1 | Multiplet (m) | 1H | |
| Methylene (-OCH₂-) | ~4.2 | Quartet (q) | ³JH,H ≈ 7.0 Hz | 2H |
| Methyl (-CH₃) | ~1.5 | Triplet (t) | ³JH,H ≈ 7.0 Hz | 3H |
Analysis and Causality:
-
Aldehyde Proton (~10.3 ppm): The aldehyde proton appears significantly downfield due to the deshielding effect of the carbonyl group.[3] Data for 2,3-difluorobenzaldehyde shows this proton at δ 10.34 ppm.[1][4] It is expected to exhibit small couplings to the aromatic protons and potentially to the fluorine atoms over multiple bonds (JH,F).
-
Aromatic Protons (H-6, H-5): The two aromatic protons are in different chemical environments. H-6 is ortho to the electron-withdrawing aldehyde group, while H-5 is ortho to the electron-donating ethoxy group. This will push H-6 downfield relative to H-5. Both signals will be complex multiplets due to proton-proton coupling (³JH5,H6) and couplings to the two fluorine atoms (JH,F). Long-range H-F coupling constants are typically in the range of 0.5-10 Hz.[5][6]
-
Ethoxy Protons (~4.2 and ~1.5 ppm): These will appear as a characteristic quartet and triplet, respectively, due to the coupling between the methylene and methyl groups.[7] The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield shift. Data for 4-ethoxybenzaldehyde confirms these assignments.[8][9]
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, with carbon-fluorine couplings being a key feature.
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |
| Aldehyde (C=O) | ~188-190 | Doublet of doublets (dd) | |
| C-4 (C-O) | ~160-162 | Doublet of doublets (dd) | |
| C-2 (C-F) | ~150-155 | Doublet of doublets (dd) | ¹JC,F (large), ²JC,F (smaller) |
| C-3 (C-F) | ~145-150 | Doublet of doublets (dd) | ¹JC,F (large), ²JC,F (smaller) |
| C-1 (C-CHO) | ~125-130 | Triplet or dd | |
| C-6 | ~120-125 | Doublet of doublets (dd) | |
| C-5 | ~110-115 | Doublet of doublets (dd) | |
| Methylene (-OCH₂) | ~64 | Singlet | |
| Methyl (-CH₃) | ~14 | Singlet |
Analysis and Causality:
-
Carbonyl Carbon (~188-190 ppm): This carbon is highly deshielded and appears far downfield, typical for aldehydes.[10] It will likely show small couplings to the fluorine atoms.
-
Fluorine-Bearing Carbons (C-2, C-3): These carbons will exhibit very large one-bond coupling constants (¹JC,F), typically in the range of 240-320 Hz, and smaller two-bond couplings (²JC,F) to the other fluorine.[6] This results in a characteristic doublet of doublets for each.
-
Other Aromatic Carbons: All other aromatic carbons will also be split by the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei (²J > ³J > ⁴J).[5]
-
Ethoxy Carbons (~64, ~14 ppm): These aliphatic carbons are shielded relative to the aromatic carbons and typically do not show significant coupling to the fluorine atoms. Their chemical shifts are consistent with known values for ethoxy groups.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Experimental Protocol: IR
-
Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt (NaCl or KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty instrument.
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final IR spectrum.
-
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.
Predicted IR Spectrum
The IR spectrum will be dominated by strong absorptions from the carbonyl group and various C-H, C-O, and C-F bonds.
| Frequency Range (cm⁻¹) | Vibration | Expected Intensity |
| 2850-3000 | C-H stretch (aliphatic) | Medium |
| 2720-2820 | C-H stretch (aldehyde) | Medium, two bands |
| 1690-1710 | C=O stretch (aromatic aldehyde) | Strong, sharp |
| 1580-1600 | C=C stretch (aromatic ring) | Medium-Strong |
| 1250-1300 | C-O stretch (aryl ether) | Strong |
| 1150-1250 | C-F stretch | Strong |
| 1040-1080 | C-O stretch (alkyl ether) | Strong |
Analysis and Causality:
-
C=O Stretch (1690-1710 cm⁻¹): This is one of the most characteristic absorptions. For an aromatic aldehyde, the carbonyl stretching frequency is lowered due to conjugation with the benzene ring. The value for 4-ethoxybenzaldehyde is around 1697 cm⁻¹.[7]
-
Aldehyde C-H Stretch (2720-2820 cm⁻¹): The presence of two medium-intensity bands in this region is diagnostic for an aldehyde.[12][13]
-
C-F Stretches (1150-1250 cm⁻¹): The C-F bonds will produce strong absorption bands in the fingerprint region. The exact position can be complex due to coupling with other vibrations.
-
C-O Stretches (1250-1300 and 1040-1080 cm⁻¹): The spectrum will show two distinct C-O stretching bands corresponding to the aryl ether and the alkyl ether of the ethoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: MS
-
Ionization Method: Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and analysis.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺·) confirms the molecular weight, and the fragmentation pattern serves as a molecular fingerprint.
Predicted Mass Spectrum (EI)
| m/z | Proposed Fragment | Proposed Loss from M⁺· |
| 186 | [C₉H₈F₂O₂]⁺· (Molecular Ion) | - |
| 185 | [M-H]⁺ | ·H |
| 158 | [M-C₂H₄]⁺· | Ethene (from ethoxy) |
| 157 | [M-CHO]⁺ | ·CHO |
| 129 | [M-C₂H₄ - CHO]⁺ | Ethene + ·CHO |
Analysis and Causality:
-
Molecular Ion (m/z 186): The molecular weight of C₉H₈F₂O₂ is 186.16 g/mol . The molecular ion peak should be clearly visible.
-
[M-H]⁺ (m/z 185): Loss of the weakly bound aldehydic hydrogen is a common fragmentation pathway for benzaldehydes.
-
[M-C₂H₄]⁺· (m/z 158): A characteristic fragmentation for ethoxy-substituted aromatic compounds is the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, resulting in a phenol radical cation.
-
[M-CHO]⁺ (m/z 157): Loss of the formyl radical (·CHO) to give a fluorinated ethoxybenzene cation is also highly probable.
-
Further Fragmentation (m/z 129): This peak would correspond to the subsequent loss of the formyl radical from the m/z 158 fragment, or the loss of ethene from the m/z 157 fragment.
Caption: Predicted EI-MS fragmentation pathway.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging foundational principles of NMR, IR, and MS, and by drawing comparisons with structurally similar molecules, we have constructed a detailed and reliable spectral profile. The provided protocols and interpretations offer a framework for researchers to confirm the identity and purity of this compound, enabling its confident use in drug discovery and materials science applications.
References
- 1. 2,3-Difluorobenzaldehyde(2646-91-5) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Ethoxybenzaldehyde(10031-82-0) MS spectrum [chemicalbook.com]
- 3. mzCloud – 4 Ethoxybenzaldehyde [mzcloud.org]
- 4. 2,3-二氟苯甲醛(2646-91-5)核磁图(1HNMR) [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]
- 8. 4-Ethoxybenzaldehyde(10031-82-0) 1H NMR [m.chemicalbook.com]
- 9. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. 4-Ethoxybenzaldehyde(10031-82-0) 13C NMR spectrum [chemicalbook.com]
- 12. This compound|CAS: 126162-95-6|this compound-百灵威 [jkchemical.com]
- 13. rsc.org [rsc.org]
A Comprehensive Technical Guide to the Physical Properties of 4-Ethoxy-2,3-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a focused examination of the key physical properties of 4-Ethoxy-2,3-difluorobenzaldehyde, a crucial building block in contemporary synthetic chemistry. As a Senior Application Scientist, this document aims to deliver not only precise data but also the underlying scientific context and experimental methodologies essential for its practical application in research and development.
Introduction
This compound, with the CAS Number 126162-96-6, is a substituted aromatic aldehyde. Its structural features, including the activating ethoxy group and the deactivating fluorine atoms on the benzene ring, make it a versatile reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its effective use in reaction planning, process scale-up, and safety assessments.
Physicochemical Properties
The physical state and phase transition temperatures of this compound are critical parameters for its handling, storage, and reaction setup. The available data indicates that it is a low-melting solid.
| Physical Property | Value | Source |
| Melting Point | 70 °C | ChemicalBook[1] |
| Boiling Point | 252 °C | ChemicalBook[1] |
| Physical Form | Crystalline Powder | ChemicalBook[1] |
It is important to note that while one source describes the compound as a crystalline powder with a distinct melting point, another safety data sheet characterizes it as a liquid, albeit without providing specific melting or boiling point data[2]. This discrepancy may arise from variations in purity or the presence of isomers. For critical applications, experimental verification of these properties is recommended.
Experimental Determination of Physical Properties
The determination of melting and boiling points is a cornerstone of compound characterization. The following protocols outline standard and reliable methods for obtaining these crucial data points.
Melting Point Determination: The Capillary Method
The rationale behind using the capillary method is its precision and the small sample quantity required. This technique relies on the visual observation of the phase transition from solid to liquid within a controlled temperature gradient.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point) are recorded. The melting point is reported as this range.
Boiling Point Determination: The Distillation Method
For the determination of the boiling point, a simple distillation apparatus is employed. This method identifies the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Protocol:
-
Apparatus Setup: A distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling. A condenser and a collection flask are attached. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
Heating: The flask is gently heated.
-
Equilibrium: The temperature is recorded when the liquid is boiling steadily and the condensing vapor front is stable in the condenser. This temperature represents the boiling point at the measured atmospheric pressure.
-
Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction should be applied.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental characterization of the melting and boiling points of this compound.
Caption: Workflow for Determining Physical Properties.
Conclusion
This technical guide provides the essential physical property data for this compound, grounded in available chemical literature. The melting point of 70 °C and the boiling point of 252 °C are critical parameters for the successful application of this compound in research and development.[1] By understanding and, where necessary, experimentally verifying these properties using the outlined standard protocols, researchers can ensure the safety, accuracy, and reproducibility of their synthetic endeavors.
References
4-Ethoxy-2,3-difluorobenzaldehyde stability and reactivity profile
An In-Depth Technical Guide to 4-Ethoxy-2,3-difluorobenzaldehyde: Stability and Reactivity for the Synthetic Chemist
Introduction
This compound is a key aromatic building block increasingly utilized in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern—an activating aldehyde, an electron-donating ethoxy group, and two strongly electron-withdrawing fluorine atoms—imparts a nuanced reactivity profile that can be strategically exploited. The presence of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated intermediates like this one highly valuable in drug discovery programs.[1] This guide offers a senior application scientist's perspective on the core stability and reactivity characteristics of this compound, providing field-proven insights and detailed protocols for its effective use in research and development.
Physicochemical and Safety Profile
A foundational understanding of the compound's properties is paramount before its inclusion in any synthetic workflow.
| Property | Value | Reference |
| CAS Number | 126162-95-6 | [3][4][5] |
| Molecular Formula | C₉H₈F₂O₂ | [3] |
| Molecular Weight | 186.16 g/mol | [6] |
| Appearance | Off-white to light-colored solid or liquid | [7][8] |
| Primary Hazards | Causes skin, serious eye, and respiratory irritation | [3] |
Core Stability Profile: A Self-Validating Approach to Handling and Storage
While generally stable under recommended conditions, the reactivity of this compound necessitates specific handling and storage protocols to prevent degradation.[3] The primary degradation pathways are oxidation and, to a lesser extent, polymerization.[9]
Key Sensitivities
-
Air/Oxygen: The aldehyde functional group is highly susceptible to oxidation, especially in the presence of air, which converts it to the corresponding and often less reactive 4-ethoxy-2,3-difluorobenzoic acid.[9][10][11] This is the most common cause of impurity formation over time. The material safety data sheet (MSDS) explicitly notes that it is "Air sensitive".[3]
-
Light: Like many benzaldehyde derivatives, prolonged exposure to light can catalyze decomposition and discoloration.[12]
-
Heat: While stable at ambient temperatures, excessive or prolonged heating can lead to decomposition.[3] Thermal decomposition can generate hazardous byproducts, including carbon oxides and hydrogen fluoride.[3]
Recommended Handling and Storage Protocol
Adherence to a strict storage protocol is the first line of defense in maintaining the compound's purity and reactivity.
-
Inert Atmosphere is Mandatory: Upon receipt and after every use, the container must be thoroughly flushed with an inert gas such as argon or nitrogen before sealing.[3][9] This directly mitigates the primary risk of oxidation.[9]
-
Controlled Temperature: Store the compound in a cool, dry, and well-ventilated area.[3] Refrigeration at 2-8°C is recommended for long-term storage to minimize any potential degradation pathways.[6]
-
Light Protection: Store in an opaque container or in a dark location to prevent photochemical degradation.[12]
-
Container Integrity: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[3][10]
The following workflow provides a logical sequence for ensuring the long-term stability of the reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound CAS#: 126162-95-6 [m.chemicalbook.com]
- 5. This compound | 126162-95-6 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. technopharmchem.com [technopharmchem.com]
- 11. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
Topic: Commercial Suppliers and Technical Applications of 4-Ethoxy-2,3-difluorobenzaldehyde
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 4-Ethoxy-2,3-difluorobenzaldehyde is a key fluorinated aromatic building block increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring an activating ethoxy group and two fluorine atoms on the benzene ring, imparts specific electronic and steric properties that are highly valuable in drug design. This guide provides a comprehensive overview of this intermediate, covering its chemical properties, a comparative analysis of commercial suppliers, its critical applications in medicinal chemistry, a representative synthetic protocol, and essential safety and handling procedures. The objective is to equip researchers, chemists, and procurement professionals with the technical knowledge required to effectively source and utilize this versatile compound in their research and development endeavors.
Introduction to this compound
This compound, identified by CAS Number 126162-95-6, is a trifunctional aromatic compound.[1][2] Its structure consists of a benzaldehyde core with fluorine atoms at positions 2 and 3, and an ethoxy group at position 4.
The strategic placement of two fluorine atoms ortho and meta to the aldehyde group significantly influences the molecule's reactivity and the physicochemical properties of its derivatives. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to protein targets through favorable electrostatic interactions. The ethoxy group, an electron-donating group, further modifies the electronic nature of the ring. This combination makes this compound a sought-after intermediate for creating novel molecular entities with potentially enhanced pharmacological profiles.
Commercial Sourcing and Supplier Analysis
The reliable procurement of high-purity starting materials is fundamental to the success of any synthetic campaign. For a specialized intermediate like this compound, selecting a supplier involves evaluating purity, available documentation (Certificate of Analysis, SDS), and capacity for scale-up. Below is a comparative table of several recognized commercial suppliers.
Table 1: Comparison of Commercial Suppliers
| Supplier | Brand/Affiliation | Typical Purity | CAS Number | Product Code Example | Notes |
| SynQuest Laboratories, Inc. | SynQuest | ≥97% | 126162-95-6 | 2615-3-40 | Provides detailed Safety Data Sheet (SDS).[1] |
| Thermo Fisher Scientific | Alfa Aesar | 97% | Not explicitly listed, but sells related compounds. | H32450 (via Regent Chemicals) | A major distributor for R&D and laboratory chemicals.[6] |
| Apollo Scientific | Apollo Scientific | ≥97% | 883536-06-9 (isomer) | PC302748 (isomer) | Often available through distributors like Dabos.[7] |
| J&K Scientific | J&K Scientific | Not specified | 126162-95-6 | PC7167 (via Bailingwei) | Listed on chemical sourcing platforms like ChemicalBook.[8] |
| ChemScene | ChemScene | ≥97% - ≥98% | Various isomers | CS-0194557, CS-0439805 | Specializes in building blocks for drug discovery.[3][4] |
Expert Insight: When selecting a supplier, the primary consideration for early-stage research is guaranteed purity and the availability of comprehensive analytical data (e.g., ¹H NMR, GC-MS). For process development and scale-up, a supplier's ability to provide larger quantities (kilogram scale) and cGMP (Current Good Manufacturing Practice) grade material becomes paramount. It is advisable to request a sample for in-house validation before committing to a large-scale purchase.
Applications in Medicinal Chemistry
Fluorinated benzaldehydes are crucial precursors for active pharmaceutical ingredients (APIs). The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including:
-
Reductive Amination: To form substituted benzylamines, a common scaffold in many drug molecules.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To synthesize substituted styrenes and other olefinic compounds.
-
Condensation Reactions: To build heterocyclic rings such as quinolines, pyrimidines, and benzodiazepines.
While specific blockbuster drugs directly using this compound are not prominently cited in publicly available literature, its structural motifs are present in numerous patented compounds in development. The difluoro-ethoxy substitution pattern is a classic strategy in medicinal chemistry to optimize drug-like properties. For instance, related fluorinated nucleosides have shown potent antiviral activity against HIV-1.[9] The rationale is to use this building block to introduce a metabolically stable, electron-withdrawing, and sterically defined moiety into a lead compound to enhance its efficacy, selectivity, or pharmacokinetic profile.
Synthesis and Reaction Chemistry
Typical Synthesis Route
This compound is typically synthesized via a Williamson ether synthesis from its corresponding hydroxy-benzaldehyde precursor. This method is efficient and widely used in industrial settings.
The Causality of the Process:
-
Starting Material: The synthesis begins with 2,3-difluoro-4-hydroxybenzaldehyde.
-
Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group. This step is critical as it forms a phenoxide ion, which is a much more potent nucleophile than the neutral hydroxyl group.
-
Nucleophilic Substitution: An ethylating agent, typically iodoethane or bromoethane, is introduced. The nucleophilic phenoxide attacks the electrophilic ethyl group, displacing the halide (iodide or bromide) in an Sₙ2 reaction to form the desired ether linkage.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is used to dissolve the reactants and facilitate the Sₙ2 reaction.
Caption: Williamson ether synthesis of this compound.
Protocol: Reductive Amination to Synthesize a Secondary Amine
This protocol describes a common and robust method for using this compound to synthesize a substituted N-benzyl amine, a key step in many drug discovery projects.
Workflow Diagram:
Caption: Experimental workflow for reductive amination.
Step-by-Step Methodology:
-
Reactant Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a primary amine of choice (1.0-1.2 eq).
-
Dissolve the solids in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration).
-
Causality: The aldehyde and amine react reversibly in solution to form an iminium ion intermediate, which is the species that will be reduced.
-
-
Addition of Reducing Agent:
-
Slowly add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) to the stirring solution in portions.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde, thus minimizing side reactions. Its mildness allows for a one-pot procedure where the imine formation and reduction occur concurrently.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 12-24 hours).
-
-
Work-up and Quenching:
-
Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: The bicarbonate solution neutralizes the acidic byproducts (acetic acid) from the reducing agent and quenches any unreacted reagent.
-
Stir vigorously until gas evolution ceases.
-
-
Extraction and Drying:
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: This standard liquid-liquid extraction procedure isolates the organic product from the aqueous phase containing inorganic salts and byproducts.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.
-
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when handling any chemical intermediate.
-
Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[10]
-
Handling:
-
Storage:
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1]
-
Skin: Wash off immediately with soap and plenty of water.[1]
-
Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[1]
-
Conclusion
This compound stands out as a valuable and versatile building block for modern organic synthesis, particularly in the realm of drug discovery. Its unique electronic and steric properties offer medicinal chemists a powerful tool for molecular design and optimization. By understanding the landscape of commercial suppliers, mastering its application in key synthetic transformations like reductive amination, and adhering strictly to safety and handling protocols, researchers can effectively leverage this intermediate to accelerate the development of next-generation therapeutics.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | 126162-95-6 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. regentchemicals.com.sg [regentchemicals.com.sg]
- 7. 4-ETHOXY-3 5-DIFLUOROBENZALDEHYDE 5G - PC302748-5G [dabos.com]
- 8. This compound|CAS: 126162-95-6|this compound-百灵威 [jkchemical.com]
- 9. Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of Fluorinated Scaffolds
An In-Depth Technical Guide to 4-Ethoxy-2,3-difluorobenzaldehyde: A Key Intermediate in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this context, fluorinated benzaldehydes have emerged as exceptionally valuable building blocks. Their aldehyde functionality serves as a versatile chemical handle for constructing complex molecular architectures, while the fluorine substituents provide a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic profiles.[2][3][4]
This guide provides a comprehensive technical overview of this compound (CAS No: 126162-95-6), a specialized aromatic aldehyde. We will delve into its physicochemical properties, detail a robust synthetic protocol, explore its applications as a key intermediate in drug discovery, outline methods for its analytical characterization, and provide essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who leverage advanced chemical intermediates to accelerate therapeutic innovation.
Physicochemical and Safety Profile
This compound is a substituted aromatic aldehyde whose properties are defined by the interplay of its difluoro, ethoxy, and formyl functional groups.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 126162-95-6 | [3][5] |
| Molecular Formula | C₉H₈F₂O₂ | [6] |
| Molecular Weight | 186.16 g/mol | [6] |
| Appearance | White to off-white solid or powder | Supplier Data |
| Purity | Typically ≥97% | [7] |
| Melting Point | Data not readily available. For comparison, the related compound 4-Ethoxy-3-methoxybenzaldehyde melts at 64-65 °C.[8] | N/A |
| Boiling Point | Data not readily available. For comparison, the related compound 4-Ethoxybenzaldehyde boils at 255 °C.[4] | N/A |
Safety & Handling
As a reactive chemical intermediate, this compound requires careful handling in a laboratory setting.
-
Hazard Identification : It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Personal Protective Equipment (PPE) : Use in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]
-
First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[9]
Synthesis Protocol: Ethylation of 2,3-Difluoro-4-hydroxybenzaldehyde
The most direct and widely applicable method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of the corresponding phenol, 2,3-Difluoro-4-hydroxybenzaldehyde, with an ethylating agent. The protocol described below is based on established methodologies for analogous fluorinated and ethoxylated benzaldehydes.[2]
Reaction Scheme
References
- 1. 4-ETHOXY-3 5-DIFLUOROBENZALDEHYDE 5G - PC302748-5G [dabos.com]
- 2. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 126162-95-6 [chemicalbook.com]
- 4. 10031-82-0 CAS MSDS (4-Ethoxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. regentchemicals.com.sg [regentchemicals.com.sg]
- 8. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Unlocking New Frontiers: A Technical Guide to Emerging Research Areas for Substituted Benzaldehydes
Substituted benzaldehydes, foundational aromatic carbonyl compounds, are at the epicenter of significant innovation across the chemical sciences.[1] Their inherent reactivity, modulated by the diverse functionalities of the benzene ring, renders them indispensable synthons in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide moves beyond established synthesis and delves into the vanguard of research, presenting high-potential, emergent areas for scientific exploration and application. We aim to provide researchers, medicinal chemists, and drug development professionals with a technically robust framework, grounded in field-proven insights, to inspire and direct future discovery.
Section 1: Overcoming Therapeutic Resistance in Oncology with Novel Benzaldehyde Scaffolds
The challenge of drug resistance and metastasis remains a primary obstacle in oncology, with over 90% of cancer-related fatalities linked to metastatic disease.[3] Recent breakthroughs have illuminated the significant potential of benzaldehyde and its derivatives to address these critical challenges by targeting novel cellular mechanisms.[3][4]
Scientific Rationale: Targeting the H3S28ph-14-3-3ζ Axis
Groundbreaking research has identified that benzaldehyde can disrupt the interaction between the Ser28-phosphorylated form of histone H3 (H3S28ph) and the 14-3-3ζ protein.[3][5] This interaction is crucial for promoting epithelial-mesenchymal plasticity (EMP), a key process in metastasis, and for conferring resistance to both chemotherapy and radiotherapy.[4][5] By inhibiting this protein-protein interaction, substituted benzaldehydes can suppress the expression of genes responsible for treatment resistance, thereby re-sensitizing cancer cells to existing therapies and inhibiting their metastatic potential.[4][6] This targeted approach offers a promising therapeutic window, as benzaldehyde has demonstrated selective toxicity towards cancer cells over their healthy counterparts.[3]
Key Experimental Workflow: Assessing Anticancer Activity and Mechanism of Action
The following workflow outlines a comprehensive approach to evaluating novel substituted benzaldehydes for their anticancer properties.
Caption: Workflow for anticancer evaluation of substituted benzaldehydes.
Experimental Protocol: GST Pull-Down Assay for 14-3-3ζ Interaction
This protocol details the procedure to validate the inhibitory effect of a substituted benzaldehyde on the 14-3-3ζ and H3S28ph interaction.
-
Protein Expression and Purification: Express and purify GST-tagged 14-3-3ζ protein from a suitable expression system (e.g., E. coli).
-
Preparation of Cell Lysate: Culture cancer cells (e.g., BxPC-3 pancreatic cancer cells) and prepare a high-salt nuclear extract to enrich for histone proteins.[6]
-
Binding Reaction: Immobilize the purified GST-14-3-3ζ on glutathione-agarose beads.
-
Incubation: Incubate the beads with the cancer cell nuclear extract in the presence of varying concentrations of the test substituted benzaldehyde or a vehicle control.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for H3S28ph to determine if the test compound inhibited the interaction.[6]
Comparative Data: Anticancer Activity of Benzyloxybenzaldehyde Derivatives
Several benzyloxybenzaldehyde derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8] The table below summarizes the IC50 values for selected compounds against the HL-60 (human leukemia) cell line.
| Compound ID | Substitution Pattern | IC50 (µM) on HL-60 Cells | Reference |
| 17 | 2-(benzyloxy)benzaldehyde | 1-10 | [7] |
| 26 | 2-(benzyloxy)-4-methoxybenzaldehyde | 1-10 | [7] |
| 27 | 2-(benzyloxy)-5-methoxybenzaldehyde | 1-10 | [7] |
| 28 | 2-(benzyloxy)-5-chlorobenzaldehyde | 1-10 | [7] |
| 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | <1 (Most Potent) | [7] |
| 30 | 2-[(2-chlorobenzyl)oxy]benzaldehyde | 1-10 | [7] |
| 31 | 2-[(4-chlorobenzyl)oxy]benzaldehyde | 1-10 | [7] |
These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase, along with a loss of mitochondrial membrane potential.[7][8]
Section 2: Neuroprotective Strategies for Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[9] Substituted benzaldehydes are emerging as a versatile class of molecules with the potential to combat the multifactorial nature of this disease through anti-neuroinflammatory and neuroprotective mechanisms.[10][11]
Scientific Rationale: Dual Inhibition of Cholinesterases and Neuroinflammation
The therapeutic strategy for AD often involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase the levels of the neurotransmitter acetylcholine.[12] Many substituted benzaldehyde derivatives, particularly those integrated into a benzimidazole scaffold, have shown potent inhibitory activity against both of these enzymes.[9][13]
Furthermore, neuroinflammation mediated by microglia is a key contributor to neuronal damage in AD.[10] Certain benzaldehydes isolated from natural sources have been shown to reduce the secretion of pro-inflammatory mediators such as TNF-α, IL-6, and IL-18 in microglia.[10][11] They can also inhibit mitochondrial oxidative stress and block neuronal cell apoptosis by modulating Tau protein-related pathways.[10]
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of certain substituted benzaldehydes involve the modulation of multiple signaling pathways within neuronal cells.
Caption: Neuroprotective mechanisms of substituted benzaldehydes in AD.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
This protocol, based on Ellman's method, is a standard for measuring AChE and BuChE inhibition.
-
Reagent Preparation: Prepare phosphate buffer, solutions of AChE (from electric eel) or BuChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test substituted benzaldehyde derivative.
-
Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate (ATCI or BTCI) and DTNB to all wells to start the reaction.
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Comparative Data: Cholinesterase Inhibitory Activity of Benzimidazole-Based Benzaldehydes
A series of benzimidazole derivatives incorporating substituted benzaldehydes were synthesized and evaluated for their inhibitory potential against AChE and BuChE.[13]
| Compound ID | Key Substitution | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| Donepezil (Std.) | - | 0.016 ± 0.12 | 0.30 ± 0.010 | [13] |
| 3 | 3,4-dichloro | 0.050 ± 0.001 | 0.080 ± 0.001 | [13] |
| 10 | 4-nitro | 0.080 ± 0.001 | 0.11 ± 0.001 | [13] |
Compound 3, with 3,4-dichloro substitution on the benzaldehyde ring, was identified as the most potent inhibitor in this series.[13]
Section 3: Innovations in Photocatalysis and Green Synthesis
The quest for sustainable and efficient chemical synthesis has positioned photocatalysis as a key enabling technology. Substituted benzaldehydes are proving to be versatile players in this field, acting as both substrates for novel transformations and as powerful, metal-free photoinitiators.[14][15][16]
Scientific Rationale: Generation of Benzoyl Radicals for C-C Bond Formation
Under mild photocatalytic conditions, benzoyl radicals can be generated directly from the formyl C-H bond of (hetero)aromatic aldehydes.[14][17] This can be achieved using photocatalysts like tetrabutylammonium decatungstate (TBADT).[14] These highly reactive benzoyl radicals can then participate in conjugate addition reactions with α,β-unsaturated systems (esters, ketones, nitriles) to form new C-C bonds, leading to the synthesis of β-functionalized aryl alkyl ketones.[17] This approach is characterized by its high atom economy and tolerance of various functional groups on the aromatic ring.[14]
Furthermore, certain substituted benzaldehydes, such as 4-cyanobenzaldehyde, can themselves act as efficient metal-free photoinitiators for reactions like the hydroacylation of Michael acceptors, using simple household light bulbs as the irradiation source.[15]
General Workflow for Photocatalytic Hydroacylation
The following diagram illustrates a typical workflow for a photocatalytic reaction involving a substituted benzaldehyde.
Caption: General workflow for photocatalytic synthesis.
Experimental Protocol: TBADT-Photocatalyzed Synthesis of β-Aryl Alkyl Ketones
This protocol describes a general procedure for the photocatalytic addition of a substituted benzaldehyde to an activated alkene.[14]
-
Reaction Setup: In a quartz reaction vessel, dissolve the substituted benzaldehyde (e.g., 4-anisaldehyde, 0.1 M), the α,β-unsaturated compound (e.g., ethyl acrylate, 0.12 M), and the photocatalyst TBADT (2 x 10⁻³ M) in acetonitrile.
-
Degassing: Purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen.
-
Irradiation: Irradiate the stirred solution with a suitable light source (e.g., a 310 nm UV lamp) at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired β-functionalized aryl alkyl ketone.
-
Characterization: Confirm the structure of the product using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
Conclusion and Future Outlook
The substituted benzaldehyde scaffold continues to be a source of immense potential for scientific innovation. The research areas highlighted in this guide—overcoming cancer therapy resistance, developing neuroprotective agents for Alzheimer's disease, and pioneering green photocatalytic transformations—represent the cutting edge of what is achievable with these versatile molecules. The provided protocols and comparative data serve as a foundation for researchers to not only validate these findings but also to design and synthesize next-generation compounds with enhanced efficacy and novel functionalities. The future of substituted benzaldehyde research lies in the integration of computational modeling for rational design, the development of more efficient and selective catalytic systems, and the exploration of their utility in other fields such as organic electronics and advanced polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 3. innovbiological.com [innovbiological.com]
- 4. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]
- 5. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzoyl radicals from (hetero)aromatic aldehydes. Decatungstate photocatalyzed synthesis of substituted aromatic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 17. Benzoyl radicals from (hetero)aromatic aldehydes. Decatungstate photocatalyzed synthesis of substituted aromatic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 4-Ethoxy-2,3-difluorobenzaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing the potency, metabolic stability, and pharmacokinetic profile of therapeutic agents.[1][2] Within this context, polysubstituted aromatic building blocks bearing fluorine substituents are of paramount importance. This guide focuses on the prospective applications of a lesser-explored, yet highly promising synthon: 4-Ethoxy-2,3-difluorobenzaldehyde .
While direct, extensive literature on this specific molecule is nascent, its structural motifs suggest significant potential, particularly in the synthesis of targeted therapies like kinase inhibitors.[3][4] This document will provide a comprehensive overview of its potential applications, detailed synthetic protocols for its utilization, and a forward-looking perspective on its role in developing next-generation therapeutics. Our narrative is built on established principles of medicinal chemistry and proven synthetic methodologies, offering a scientifically rigorous framework for researchers.
The Strategic Advantage of the 2,3-Difluoro-4-alkoxy Phenyl Moiety
The arrangement of substituents on the this compound ring system is not arbitrary; it is a deliberate design that offers several advantages in drug discovery:
-
Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1] The placement of two fluorine atoms adjacent to the ethoxy group and the aldehyde can shield these functionalities from metabolic degradation, potentially increasing the in vivo half-life of a drug candidate.
-
Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of adjacent functionalities. This can be strategically employed to fine-tune the ionization state of a molecule, impacting its solubility, cell permeability, and target engagement.[2]
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. The specific 2,3-difluoro pattern can orient other substituents to optimize these interactions, leading to increased binding affinity and selectivity.[5]
-
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for pre-organizing a ligand for optimal binding to its biological target.[2]
Proposed Synthesis of this compound
As a foundational element of this guide, we propose a plausible and efficient synthetic route to this compound, starting from commercially available materials. The following protocol is based on well-established synthetic transformations.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step procedure involving a nucleophilic aromatic substitution followed by a formylation reaction.
Step 1: Synthesis of 1-Ethoxy-2,3-difluorobenzene
-
To a solution of 2,3-difluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-ethoxy-2,3-difluorobenzene.
Step 2: Ortho-Lithiation and Formylation
-
Dissolve 1-ethoxy-2,3-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application in the Synthesis of Novel Kinase Inhibitors
A primary and highly valuable application of this compound is as a key building block in the synthesis of kinase inhibitors.[3] The aldehyde functionality serves as a versatile handle for constructing complex heterocyclic scaffolds that are common in this class of drugs.
Below is a representative workflow for the synthesis of a hypothetical kinase inhibitor targeting a generic tyrosine kinase, illustrating the utility of our title compound.
Workflow for Kinase Inhibitor Synthesis
Caption: A representative synthetic workflow for a kinase inhibitor.
Protocol 2: Synthesis of a Dihydroquinazolinone-Based Kinase Inhibitor
This protocol details a multi-step synthesis of a potential kinase inhibitor scaffold.
Step 1: Reductive Amination
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aniline (e.g., 4-amino-N-methylpiperidine, 1.1 eq) in methanol.
-
Add acetic acid (catalytic amount) to the mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with water and concentrate the mixture under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the secondary amine intermediate.
Step 2: Cyclization to form the Dihydroquinazolinone Core
-
To a solution of the secondary amine from Step 1 (1.0 eq) in dichloromethane, add triphosgene (0.5 eq) at 0 °C.
-
Add triethylamine (2.5 eq) dropwise and stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the dihydroquinazolinone scaffold.
Step 3: Functionalization via Suzuki-Miyaura Cross-Coupling
This step assumes the initial benzaldehyde was modified to include a leaving group (e.g., a bromine or iodine atom) for cross-coupling, or that such a group is present on the aniline coupling partner.
-
In a microwave vial, combine the dihydroquinazolinone (1.0 eq), a suitable arylboronic acid (1.5 eq), palladium(II) acetate (0.1 eq), and a suitable phosphine ligand (e.g., SPhos, 0.2 eq).
-
Add a solution of potassium carbonate (2.0 eq) in a mixture of dioxane and water (4:1).
-
Seal the vial and heat the reaction in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by preparative HPLC to yield the target kinase inhibitor.
Data Presentation: Physicochemical Properties and Biological Activity (Hypothetical)
To illustrate the potential of this scaffold, the following table presents hypothetical data for a series of kinase inhibitors derived from this compound.
| Compound ID | R Group (at position X) | IC50 (nM) vs. Target Kinase | Metabolic Stability (t1/2 in human liver microsomes, min) |
| Lead-001 | Phenyl | 150 | 25 |
| Lead-002 | 4-Fluorophenyl | 75 | 45 |
| Lead-003 | 3-Pyridyl | 50 | 60 |
| Lead-004 | 4-Morpholinophenyl | 25 | >90 |
Signaling Pathway Context
The synthesized kinase inhibitors would be designed to target specific nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. The following diagram illustrates a simplified generic kinase signaling cascade.
Generic Kinase Signaling Pathway
Caption: A simplified kinase signaling pathway and the point of intervention.
Conclusion and Future Directions
This compound represents a promising, albeit underexplored, building block for medicinal chemistry. Its unique substitution pattern offers a strategic advantage for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to begin exploring the potential of this versatile synthon. Future work should focus on the development of a scalable and cost-effective synthesis of the title compound, as well as the systematic exploration of its use in the creation of diverse compound libraries for high-throughput screening against various biological targets. The continued exploration of fluorinated scaffolds is a vital endeavor in the pursuit of more effective and safer medicines.
References
Application Notes and Experimental Protocols for 4-Ethoxy-2,3-difluorobenzaldehyde in Synthetic Chemistry
Introduction
4-Ethoxy-2,3-difluorobenzaldehyde (CAS No: 126162-95-6) is a highly functionalized aromatic aldehyde that serves as a critical building block in modern synthetic chemistry.[1] Its utility is particularly pronounced in the fields of drug discovery and materials science, where the precise introduction of fluorine and ethoxy moieties can significantly modulate the physicochemical and biological properties of target molecules. The presence of two vicinal fluorine atoms on the aromatic ring creates a unique electronic environment, enhancing the reactivity of the aldehyde group and providing a scaffold for further functionalization.
This guide provides an in-depth analysis of the reactivity of this compound and offers detailed, field-proven protocols for its application in key synthetic transformations. The experimental choices are rationalized to provide researchers, scientists, and drug development professionals with a robust framework for incorporating this versatile reagent into their synthetic programs.
Physicochemical Properties and Safety Data
Handling any chemical reagent requires a thorough understanding of its properties and associated hazards. This compound should be handled with appropriate engineering controls and personal protective equipment.
| Property | Value | Source |
| CAS Number | 126162-95-6 | [1][2] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [4] |
| Purity | Typically ≥97% | [4] |
Safety and Handling:
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][5] All operations should be conducted in a well-ventilated fume hood.[1][6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1] The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[1]
-
In case of contact:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1][7]
-
Skin: Wash off with plenty of soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][6]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][8]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dictated by the electronic interplay of its substituents.
-
Fluorine Atoms (at C2, C3): As the most electronegative elements, the two fluorine atoms exert a powerful inductive electron-withdrawing effect (-I). This effect significantly depletes electron density from the aromatic ring and, crucially, from the carbonyl carbon of the aldehyde. This polarization renders the aldehyde group highly electrophilic and thus more susceptible to attack by nucleophiles compared to non-fluorinated analogues.[9]
-
Ethoxy Group (at C4): The oxygen atom of the ethoxy group possesses lone pairs that can be donated into the aromatic ring via a resonance effect (+R). This effect increases electron density at the ortho and para positions. While the oxygen is also inductively withdrawing, the resonance effect is generally dominant, partially counteracting the deactivating effects of the fluorine atoms.[9]
The net result is a highly reactive aldehyde group primed for a variety of transformations, making it an excellent substrate for reactions that might be sluggish with less activated benzaldehydes.
Caption: Electronic effects influencing the reactivity of the aldehyde.
Protocol 1: Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds. The enhanced electrophilicity of this compound makes it an exceptional substrate for this transformation, often proceeding under mild conditions with high yields.
Reaction Scheme: (Self-generated image of the reaction of this compound with malononitrile)
Methodology:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.86 g, 10 mmol, 1.0 eq.) and malononitrile (0.66 g, 10 mmol, 1.0 eq.).
-
Solvent Addition: Add absolute ethanol (20 mL). Stir the mixture at room temperature until the solids are mostly dissolved.
-
Catalyst Addition: Add piperidine (0.05 mL, 0.5 mmol, 0.05 eq.) as a catalyst.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting aldehyde is consumed, cool the mixture to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL). If further purification is needed, the crude solid can be recrystallized from ethanol to yield the desired product as a crystalline solid.
Expert Insights & Causality:
-
Catalyst Choice: Piperidine is a mild organic base that is sufficient to deprotonate the active methylene compound (malononitrile) without causing side reactions, such as self-condensation of the aldehyde.[9]
-
Solvent: Ethanol is an excellent solvent for both reactants and the catalyst. Its boiling point allows for a moderate reaction temperature, accelerating the reaction without promoting decomposition.
-
Yield: Due to the aldehyde's high reactivity, yields for this reaction are expected to be excellent, often exceeding 90%.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis (A Derivative-Based Example)
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that is indispensable for the synthesis of biaryl compounds, a common motif in pharmaceuticals.[10] While the aldehyde itself is not a direct participant, its scaffold can be elaborated. This protocol describes a robust method for coupling a brominated derivative of the title compound, demonstrating its utility in constructing complex molecular architectures.
Hypothetical Substrate: 5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Setup: In an oven-dried Schlenk flask under an argon or nitrogen atmosphere, combine 5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde (2.65 g, 10 mmol, 1.0 eq.), the desired arylboronic acid (12 mmol, 1.2 eq.), and potassium carbonate (4.14 g, 30 mmol, 3.0 eq.).
-
Catalyst Addition: To the solid mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.245 g, 0.3 mmol, 0.03 eq.).[11]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (40 mL) and water (10 mL) via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (100 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure biaryl product.
Expert Insights & Causality:
-
Catalyst System: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst that is effective for a wide range of aryl halides and boronic acids.[11] The dppf ligand is both electron-rich and has a large bite angle, which promotes the key steps of oxidative addition and reductive elimination.[12]
-
Base: Potassium carbonate is a moderately strong inorganic base sufficient to activate the boronic acid for the transmetalation step.[11][13]
-
Solvent System: The dioxane/water mixture is a common choice, as it effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.[14] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.[12]
Representative Data (Hypothetical):
| Arylboronic Acid Partner | Yield (%) |
| Phenylboronic acid | 85 |
| 4-Methoxyphenylboronic acid | 88 |
| 3-Pyridinylboronic acid | 75 |
| 4-Fluorophenylboronic acid | 82 |
Protocol 3: Reductive Amination for Synthesis of Bioactive Amines
Reductive amination is one of the most powerful methods for synthesizing amines. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ. The high electrophilicity of this compound facilitates the initial condensation step.
Reaction Scheme: (Self-generated image of the reaction of this compound with a generic primary amine)
Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.86 g, 10 mmol, 1.0 eq.) and the desired primary or secondary amine (11 mmol, 1.1 eq.) in 1,2-dichloroethane (DCE, 50 mL).
-
Imine Formation: Add acetic acid (0.1 mL) as a catalyst and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15 mmol, 1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amine can be purified by column chromatography or by crystallization after salt formation (e.g., with HCl).
Expert Insights & Causality:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces the protonated imine (iminium ion) but does not reduce the starting aldehyde. This selectivity prevents the formation of the corresponding alcohol as a byproduct.
-
Solvent: DCE is a non-protic solvent that is ideal for this reaction, as it does not interfere with the reducing agent.
-
Catalyst: The small amount of acetic acid catalyzes the initial condensation by protonating the aldehyde's carbonyl oxygen, making it more electrophilic, and facilitating the subsequent dehydration step.
Conclusion
This compound is a powerful and versatile reagent for synthetic chemists. Its unique electronic properties lead to enhanced reactivity, enabling efficient C-C and C-N bond formation under relatively mild conditions. The protocols outlined in this guide for Knoevenagel condensation, Suzuki-Miyaura coupling, and reductive amination provide reliable starting points for researchers to leverage this valuable building block in the synthesis of complex molecules for pharmaceutical and materials applications.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | 126162-95-6 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. regentchemicals.com.sg [regentchemicals.com.sg]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of 4-Ethoxy-2,3-difluorobenzaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Ethoxy-2,3-difluorobenzaldehyde (CAS No. 126162-95-6) in the synthesis of high-value pharmaceutical intermediates. We delve into the rationale behind its use, focusing on how its unique structural features—specifically the vicinal difluoro and ethoxy substitutions—are leveraged in the construction of complex molecular scaffolds for quinolone antibiotics and kinase inhibitors. This guide presents detailed, field-proven protocols, safety considerations, and analytical methods, designed to be a self-validating resource for laboratory application.
Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Benefits often include enhanced metabolic stability, increased lipophilicity for better membrane permeability, and improved binding affinity to target proteins.[1][2]
This compound is a particularly valuable building block because it combines these advantages within a versatile chemical scaffold. The aldehyde group serves as a reactive handle for a multitude of transformations, while the 2,3-difluoro pattern creates a unique electronic environment on the aromatic ring, influencing the reactivity of adjacent sites and providing key interaction points for protein binding. The 4-ethoxy group further modulates solubility and can act as a hydrogen bond acceptor. Consequently, this intermediate is strategically employed in the synthesis of potent therapeutics, including certain classes of antibiotics and oncology agents.[3]
Physicochemical Properties & Safe Handling
Accurate characterization and safe handling are paramount for successful and reproducible synthetic outcomes.
Material Properties
| Property | Value | Source(s) |
| CAS Number | 126162-95-6 | |
| Molecular Formula | C₉H₈F₂O₂ | [4] |
| Molecular Weight | 186.16 g/mol | [5] |
| Appearance | Off-white crystalline powder | [3] |
| Boiling Point | ~103°C | [3] |
| Solubility | Insoluble in water | [3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. Air sensitive. | [3][4] |
Safety & Handling Protocol
This compound is classified as a hazardous substance that causes skin, eye, and respiratory irritation.[4][6] Adherence to strict safety protocols is mandatory.
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to ensure adequate ventilation.[4] An emergency eye wash station and safety shower must be immediately accessible.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat.[4] For handling large quantities or where ventilation is inadequate, respiratory protection may be required.[4]
-
Handling Precautions: This compound is air-sensitive and combustible.[4][7] Keep away from heat, sparks, and open flames.[6] Handle under an inert atmosphere (e.g., nitrogen or argon). Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[4]
-
First Aid Measures:
-
Inhalation: Remove the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Core Application I: Synthesis of Quinolone Antibiotic Scaffolds
Rationale: The quinolone core is a privileged scaffold in antibacterial drug discovery.[8][9] The presence of a fluorine atom, typically at the C6-position, is crucial for DNA gyrase inhibition and broad-spectrum activity.[10] this compound is an excellent starting material for constructing advanced quinolone analogues where the difluoro pattern can be translated to the 6- and 7-positions of the final quinolone ring, a common feature in third- and fourth-generation fluoroquinolones.
The following pathway illustrates a generalized approach, adapting principles from established quinolone syntheses like the Gould-Jacobs reaction.
Synthetic Workflow: From Benzaldehyde to Quinolone Core
Caption: Synthetic pathway to a fluoroquinolone core.
Protocol: Step 3 - Thermal Cyclization to Form the 4-Quinolone Ring
This protocol details the critical ring-closing step to form the bicyclic quinolone system.
-
Causality: This reaction is a thermal intramolecular cyclization followed by the elimination of ethanol. It requires high temperatures to overcome the activation energy for the 6-endo-trig cyclization. Diphenyl ether is used as the solvent due to its high boiling point (~259 °C) and thermal stability, which allows the reaction to proceed to completion.[8]
-
Materials:
-
Intermediate B (1.0 eq)
-
Diphenyl ether (solvent)
-
Round-bottom flask equipped with a reflux condenser and a thermometer
-
Heating mantle
-
Hexanes or petroleum ether (for precipitation)
-
-
Methodology:
-
Reaction Setup: In a chemical fume hood, charge a round-bottom flask with Intermediate B (e.g., 5.0 g, 1.0 eq) and diphenyl ether (20 mL).
-
Heating: Begin stirring and slowly heat the mixture using a heating mantle. The temperature should be carefully monitored and raised to approximately 250 °C.
-
Reaction Conditions: Maintain the reaction at 250 °C for 30-60 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds.
-
Monitoring: The reaction can be monitored by taking small aliquots (use caution at high temperatures), cooling, diluting with dichloromethane, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After completion, turn off the heat and allow the reaction mixture to cool to approximately 80-100 °C.
-
Precipitation: Carefully and slowly pour the warm reaction mixture into a beaker containing vigorously stirring hexanes (or petroleum ether) (200 mL). The product will precipitate as a solid.
-
Isolation: Allow the suspension to cool to room temperature, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with additional hexanes to remove residual diphenyl ether. The resulting solid (Intermediate C) can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure quinolone ester.
-
Core Application II: Synthesis of Kinase Inhibitor Scaffolds
Rationale: Many potent kinase inhibitors utilize heterocyclic scaffolds like quinazolines or thienopyrimidines to mimic the adenine portion of ATP, forming key hydrogen bonds in the kinase hinge region.[11][12] this compound is an ideal precursor for these scaffolds. The aldehyde can be converted to an amine or other functional group, which then participates in a cyclization reaction. The difluoro-ethoxy phenyl moiety provides a well-defined substitution pattern that can be optimized for potency and selectivity against specific kinases.[13]
Synthetic Workflow: Reductive Amination and Cyclization
Caption: Synthesis of a kinase inhibitor intermediate.
Protocol: Step 1 - Reductive Amination
This protocol describes the conversion of the aldehyde to a primary benzylamine, a key intermediate for subsequent reactions.
-
Causality: This one-pot reaction first involves the formation of an imine between the aldehyde and ammonia (from ammonium acetate). Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that is selective for the iminium ion over the aldehyde, preventing the side-reaction of reducing the starting material to an alcohol. This selectivity is crucial for achieving a high yield of the desired amine.
-
Materials:
-
This compound (1.0 eq)
-
Ammonium acetate (NH₄OAc) (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH) (solvent)
-
Hydrochloric acid (1M HCl)
-
Sodium hydroxide (1M NaOH)
-
Ethyl acetate (for extraction)
-
-
Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (e.g., 2.0 g, 1.0 eq), ammonium acetate (8.3 g, 10 eq), and methanol (40 mL).
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.0 g, 1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN upon contact with acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight (12-16 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Work-up: Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~2 to decompose excess NaBH₃CN. Stir for 1 hour.
-
Basification: Add 1M NaOH solution to adjust the pH to >10.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude benzylamine (Intermediate D) can be purified by column chromatography on silica gel if necessary.
-
Quality Control & Analytical Methods
The purity of this compound and its derivatives is critical for the success of subsequent synthetic steps. Standard analytical techniques should be employed for quality assurance.[14]
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and reaction monitoring. | A single major peak for the pure compound, with purity typically >97%. |
| GC-MS | Purity assessment and confirmation of molecular weight. | A single peak corresponding to the molecular ion (m/z = 186.16). |
| ¹H NMR | Structural confirmation. | Signals corresponding to the aldehyde proton (~10 ppm), aromatic protons, ethoxy CH₂ (~4.2 ppm), and ethoxy CH₃ (~1.4 ppm). |
| ¹⁹F NMR | Confirmation of fluorine substitution. | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |
| FTIR | Confirmation of functional groups. | Characteristic C=O stretch for the aldehyde (~1700 cm⁻¹), and C-F stretches. |
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex pharmaceutical targets. Its unique substitution pattern provides a strategic advantage in developing next-generation quinolone antibiotics and kinase inhibitors. The protocols and workflows detailed in this guide offer a robust framework for researchers to harness the full potential of this valuable building block, while emphasizing the critical importance of safe laboratory practices and rigorous analytical validation.
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound CAS#: 126162-95-6 [m.chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Reactivity of 4-Ethoxy-2,3-difluorobenzaldehyde with Amines in Drug Discovery
Introduction: Strategic Incorporation of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Ethoxy-2,3-difluorobenzaldehyde is a valuable building block in this context, offering a trifecta of functionalities: a reactive aldehyde for diverse chemical transformations, and ethoxy and difluoro groups that can modulate the physicochemical properties of the resulting derivatives. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of this compound with amines, focusing on two pivotal transformations: reductive amination and Schiff base formation.
Underlying Chemical Principles: The Influence of Fluoro and Ethoxy Substituents
The reactivity of the aldehyde group in this compound is significantly influenced by the electronic effects of the aromatic ring substituents. The two fluorine atoms at the 2 and 3 positions are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack by amines, a critical first step in both reductive amination and Schiff base formation.
Conversely, the ethoxy group at the 4-position is an electron-donating group through resonance, which can partially mitigate the electron-withdrawing effects of the fluorine atoms. This electronic balance is crucial, as it allows for controlled reactivity. The steric hindrance from the ortho-fluorine atom is minimal due to fluorine's small size.
Part 1: Reductive Amination - A Cornerstone of Amine Synthesis
Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines.[1][2] It involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[3][4] This one-pot procedure is often preferred over direct alkylation of amines, as it minimizes the risk of over-alkylation.[2]
Mechanism of Reductive Amination
The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: The amine nitrogen attacks the electrophilic carbonyl carbon of this compound to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine) if a primary amine is used, or an iminium ion with a secondary amine.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the amine product.
Caption: General workflow of reductive amination.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly effective for reductive amination.[1][5] It is less basic than other common borohydrides and tolerates a wide range of functional groups.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst for less reactive amines)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in DCE or DCM (10 mL per mmol of aldehyde).
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Data Presentation: Reductive Amination of this compound with Various Amines
| Amine Substrate | Product | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | N-(4-Ethoxy-2,3-difluorobenzyl)aniline | NaBH(OAc)₃ | DCE | 4 | 85-95 |
| Benzylamine | N-(4-Ethoxy-2,3-difluorobenzyl)benzylamine | NaBH(OAc)₃ | DCM | 3 | 90-98 |
| Morpholine | 4-(4-Ethoxy-2,3-difluorobenzyl)morpholine | NaBH(OAc)₃ | DCM | 2 | 92-99 |
| Piperidine | 1-(4-Ethoxy-2,3-difluorobenzyl)piperidine | NaBH(OAc)₃ | DCE | 2.5 | 90-97 |
Note: Yields are indicative and may vary based on reaction scale and purity of reagents.
Part 2: Schiff Base Formation - Versatile Intermediates and Bioactive Molecules
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[6][7] They are not only crucial intermediates in reductive amination but also exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9] The synthesis of Schiff bases from this compound is a straightforward and efficient process.
Mechanism of Schiff Base Formation
The formation of a Schiff base involves the nucleophilic addition of a primary amine to the carbonyl group of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the imine. The reaction is typically reversible and often catalyzed by an acid or base.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. ijpbs.com [ijpbs.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 4-Ethoxy-2,3-difluorobenzaldehyde for biological screening
Application Note & Protocols
Topic: Derivatization of 4-Ethoxy-2,3-difluorobenzaldehyde for Biological Screening
Introduction: The Strategic Value of Fluorinated Scaffolds
In contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorination can enhance metabolic stability, improve membrane permeability, and alter binding affinity to biological targets.[2]
This compound is a particularly valuable starting material. The difluoro substitution pattern on the aromatic ring creates a distinct electronic environment, while the ethoxy group provides a point for potential metabolic interaction and modulates lipophilicity. The aldehyde functionality serves as a versatile chemical handle, a reactive electrophile poised for a multitude of chemical transformations. This allows for the systematic construction of diverse compound libraries from a single, well-defined core, a crucial strategy in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic leads.[3][4]
This document provides a detailed guide to several robust derivatization strategies for this compound and outlines subsequent protocols for preliminary biological screening against bacterial pathogens and cancer cell lines.
Overall Workflow: From Synthesis to Biological Hit
The process of generating and screening a chemical library from a core scaffold follows a logical progression. The initial phase involves parallel synthesis to create a set of derivatives. These compounds are then purified and characterized before being submitted to a battery of biological assays. Data from these assays identify "hits"—compounds showing desired activity—which can then be selected for further validation and optimization.
Caption: High-level workflow from starting material to lead optimization.
Synthetic Derivatization Strategies & Protocols
The aldehyde group is a linchpin for C-N and C-C bond formation. The following protocols detail four reliable methods to generate structural diversity.
Reductive Amination: Accessing Diverse Amines
Reductive amination is a robust method for forming C-N bonds by converting the aldehyde into an imine, which is then reduced in situ to the corresponding amine.[5] This one-pot procedure is highly efficient and tolerates a wide variety of primary and secondary amines, allowing for extensive diversification.[6] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they are mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde.[6][7]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
Application Notes & Protocols: The Strategic Role of 4-Ethoxy-2,3-difluorobenzaldehyde in Advanced Agrochemical Synthesis
Preamble: The Fluorine Advantage in Modern Crop Protection
In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of innovation.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—confer significant advantages to bioactive molecules.[2] These benefits often include enhanced metabolic stability, increased lipophilicity for better membrane penetration, and improved binding affinity to target enzymes or receptors.[2][3] Consequently, fluorinated building blocks are invaluable starting materials in the quest for more potent, selective, and environmentally considerate crop protection solutions.[1][4]
4-Ethoxy-2,3-difluorobenzaldehyde emerges as a key intermediate of interest. Its vicinal difluoro-substitution pattern, combined with an ethoxy group, provides a unique electronic and steric profile. This document serves as a technical guide for researchers, outlining the strategic application of this building block, focusing on its role in the synthesis of a major class of modern fungicides: Succinate Dehydrogenase Inhibitors (SDHIs).
Application Case Study: Synthesis of a Pyrazole-Carboxamide SDHI Fungicide
This compound is an ideal precursor for synthesizing the complex aniline moieties that form the backbone of many high-performance SDHI fungicides. The overall synthetic strategy involves converting the aldehyde functional group into an amine, which can then be coupled with a pyrazole carboxylic acid "warhead" to form the final active ingredient.
This section will outline a representative synthetic pathway culminating in an amide bond formation, a crucial step in the synthesis of fungicides like benzovindiflupyr, bixafen, and others that share the pyrazole-carboxamide scaffold.[5][6][7]
Synthetic Workflow Overview
The transformation from this compound to a final SDHI fungicide is a multi-step process designed to build the required molecular complexity. The aldehyde serves as the starting point for creating a substituted benzylamine, which is the key coupling partner for the fungicidally active pyrazole component.
Caption: Synthetic workflow from aldehyde to final SDHI fungicide.
Protocol: Step 1 - Oximation of this compound
This protocol details the conversion of the aldehyde to its corresponding oxime. The oxime is a stable intermediate that is readily reduced to the primary amine in the subsequent step.
Rationale: Oximation is a reliable and high-yielding method for converting aldehydes to a precursor for primary amines. The choice of a mild base like sodium acetate buffers the reaction, preventing side reactions, while the ethanol/water solvent system ensures solubility for both the organic substrate and the inorganic hydroxylamine salt.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Preparation: In the flask, dissolve 10.0 g of this compound in 100 mL of 95% ethanol.
-
Addition of Hydroxylamine: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in 30 mL of deionized water. Warm gently if necessary to fully dissolve.
-
Reaction: Add the aqueous hydroxylamine/acetate solution to the stirred ethanolic solution of the aldehyde at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.
-
Isolation: Pour the remaining aqueous mixture into 200 mL of cold deionized water. The oxime product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of high purity, but can be recrystallized from ethanol/water if necessary.
Mode of Action: Inhibition of Fungal Respiration
The ultimate products synthesized from this compound, the SDHI fungicides, have a highly specific and potent mode of action.[8] They target the enzyme succinate dehydrogenase (SDH), also known as Complex II, which is a critical component of the mitochondrial electron transport chain in fungi.[9][10][11]
Causality of Inhibition:
-
Target Binding: The pyrazole-carboxamide "warhead" of the fungicide binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[5][12]
-
Electron Flow Disruption: This binding physically blocks the transfer of electrons from succinate to ubiquinone.[10]
-
Energy Depletion: The blockage of the electron transport chain halts cellular respiration, preventing the production of ATP, the primary energy currency of the cell.[9]
-
Fungal Death: Deprived of energy, the fungal cells cannot perform essential life processes such as spore germination and mycelial growth, leading to the death of the pathogen.[8]
The difluorophenyl ethoxy moiety, derived from the starting material, plays a crucial role in this process by ensuring the molecule has the correct lipophilicity to reach the target site within the fungal mitochondria and by contributing to a precise fit within the enzyme's binding pocket.
Caption: SDHI fungicides inhibit Complex II of the mitochondrial respiratory chain.
Data Summary: Key Compound Characteristics
Proper characterization of intermediates and final products is essential for successful synthesis. The table below summarizes key data for the starting material and a representative final product class.
| Property | This compound (Starting Material) | Representative Pyrazole-Carboxamide SDHI (Final Product) |
| Molecular Formula | C₉H₈F₂O₂ | C₁₉H₁₆Cl₂F₂N₂O₂ (Example: Benzovindiflupyr) |
| Molecular Weight | 186.16 g/mol | 425.25 g/mol |
| CAS Number | 126162-95-6[13] | 1072957-71-1 (Benzovindiflupyr) |
| Appearance | White to off-white solid or liquid | White to beige crystalline solid |
| ¹H NMR (Expected) | Aldehyde proton (~10 ppm), Aromatic protons (7-8 ppm), Ethoxy CH₂ (~4 ppm), Ethoxy CH₃ (~1.5 ppm) | Amide N-H (~8-9 ppm), Aromatic/Pyrazole protons (7-8.5 ppm), Various aliphatic protons |
| FT-IR (Key Peaks, cm⁻¹) | ~1700 (C=O stretch, aldehyde), ~1200-1300 (C-O stretch), ~1100-1200 (C-F stretch) | ~3300 (N-H stretch), ~1650 (C=O stretch, amide), ~1550 (N-H bend), ~1100-1200 (C-F stretch) |
Resistance Management Considerations
Due to their highly specific, single-site mode of action, SDHI fungicides are classified as having a medium to high risk of resistance development in fungal populations.[5][9] Pathogens can develop resistance through single point mutations in the genes encoding the SDH enzyme, which reduces the binding affinity of the fungicide.[10] Therefore, a robust resistance management strategy is critical for preserving the efficacy of this important class of fungicides. Key strategies include:
-
Mixtures: Applying SDHIs in mixtures with fungicides from different mode-of-action groups.[5]
-
Alternation: Rotating SDHI applications with other effective fungicides.
-
Dose Management: Always using the full, recommended label rates to prevent the selection of partially resistant individuals.[5]
-
Preventative Application: Using SDHIs preventatively or early in the disease cycle when they are most effective.[5][8]
References
- 1. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 5. resistance.nzpps.org [resistance.nzpps.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 9. site.caes.uga.edu [site.caes.uga.edu]
- 10. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 11. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | 126162-95-6 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields of 4-Ethoxy-2,3-difluorobenzaldehyde and Its Derivatives
Welcome to the technical support center for the synthesis and derivatization of 4-Ethoxy-2,3-difluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated aromatic aldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental challenges and optimize your reaction yields.
I. Troubleshooting Guide: Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient method for synthesizing this compound is through a Williamson ether synthesis, starting from 2,3-difluoro-4-hydroxybenzaldehyde and an ethylating agent. This section addresses specific problems you might encounter during this synthesis.
Problem 1: Low or No Conversion of 2,3-difluoro-4-hydroxybenzaldehyde
Question: I am attempting to synthesize this compound from 2,3-difluoro-4-hydroxybenzaldehyde and iodoethane, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Williamson ether synthesis of this type often points to issues with the deprotonation of the starting phenol, the reactivity of the electrophile, or suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The phenoxide is the active nucleophile in this SN2 reaction. If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be low, leading to poor conversion. | - Choice of Base: Use a strong enough base to fully deprotonate the phenol. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. For more stubborn reactions, sodium hydride (NaH) can be used, but with appropriate safety precautions. - Stoichiometry: Use at least 2 equivalents of a base like K₂CO₃ to ensure complete deprotonation.[1] |
| Poor Quality Reagents or Solvents | The Williamson ether synthesis is sensitive to moisture, as water can protonate the phenoxide and hydrolyze the ethylating agent. Impurities in the starting materials can also interfere with the reaction. | - Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. - Reagent Purity: Use freshly purchased or purified starting materials and ethylating agents. |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures. | - Increase Temperature: Gently heat the reaction mixture. A temperature of 60-70°C is a good starting point when using a solvent like DMF.[1][2] Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Choice of Solvent | The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the anion more nucleophilic. | - Recommended Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices that can accelerate the reaction rate.[3] |
| Choice of Ethylating Agent | The reactivity of the ethylating agent follows the trend I > Br > Cl. | - Iodoethane: Iodoethane is the most reactive and a good choice for this synthesis.[1] Bromoethane can also be used, but may require longer reaction times or higher temperatures. |
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Problem 2: Formation of Side Products and Purification Challenges
Question: My reaction seems to have worked, but I am having difficulty purifying the this compound. I see multiple spots on my TLC plate. What are the likely side products and how can I effectively purify my desired product?
Answer:
The formation of side products can complicate purification. Understanding the potential impurities is key to selecting the right purification strategy.
Potential Side Products:
-
Unreacted Starting Material: 2,3-difluoro-4-hydroxybenzaldehyde may persist if the reaction is incomplete.
-
Products of Ring Alkylation: While O-alkylation is favored, C-alkylation of the aromatic ring can occur as a minor side reaction, especially if the phenoxide is sterically hindered or under certain reaction conditions.[4]
-
Products from Impurities in the Ethylating Agent: Diethyl ether can be a byproduct if the ethylating agent has been stored improperly.
Purification Strategy:
-
Work-up:
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the product into a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted acidic 2,3-difluoro-4-hydroxybenzaldehyde.
-
Follow with washes with water and brine to remove any remaining base and salts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and filter.[1]
-
-
Purification:
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Vacuum Distillation: If the product is a liquid and the impurities are non-volatile, vacuum distillation can be an effective purification method.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for final purification.[5]
-
II. FAQs: Derivatization of this compound
This section provides answers to common questions regarding the use of this compound in subsequent synthetic steps.
Question 1: How does the substitution pattern of this compound affect its reactivity in nucleophilic addition reactions like the Wittig or Grignard reactions?
Answer:
The reactivity of the aldehyde carbonyl group is influenced by the electronic effects of the substituents on the aromatic ring. In this compound, we have competing effects:
-
Ethoxy Group (-OEt): This is an electron-donating group (EDG) through resonance, which tends to decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.
-
Fluorine Atoms (-F): Fluorine is an electron-withdrawing group (EWG) through induction, which increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.
The net effect will be a balance of these opposing influences. However, the strong inductive effect of the two fluorine atoms, particularly the one in the ortho position, is likely to make the carbonyl carbon more electrophilic than a simple ethoxy-substituted benzaldehyde, thus facilitating nucleophilic attack.
Question 2: I am planning a Wittig reaction with this compound to form a stilbene derivative. What are the key considerations for this reaction?
Answer:
The Wittig reaction is an excellent method for converting aldehydes to alkenes.[6] Key considerations include:
-
Ylide Generation: The phosphorus ylide is typically generated by treating a phosphonium salt with a strong base. The choice of base depends on the stability of the ylide. For non-stabilized ylides (leading to Z-alkenes), strong bases like n-butyllithium or sodium hydride are used under anhydrous conditions.[7] For stabilized ylides (leading to E-alkenes), milder bases like sodium hydroxide can be employed.[6][7]
-
Reaction Conditions: The reaction is usually carried out in an anhydrous aprotic solvent like THF or diethyl ether. The reaction is often started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.[7]
-
Work-up and Purification: The main byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes be challenging to remove. Purification is typically achieved by column chromatography.[7]
Question 3: I am getting a low yield in my Grignard reaction with this compound. What could be the problem?
Answer:
Grignard reagents are potent nucleophiles but also strong bases. Low yields in Grignard reactions with aldehydes can be due to several factors:
-
Acidic Protons: Grignard reagents will react with any acidic protons in the reaction mixture, including water, alcohols, or even acidic impurities in the starting aldehyde. Ensure all reagents and solvents are scrupulously dry.[8]
-
Enolization of the Aldehyde: While benzaldehydes do not have α-hydrogens and cannot be enolized, if your reaction involves other carbonyl compounds, this could be a side reaction.
-
Steric Hindrance: The ortho-fluoro and ethoxy groups may introduce some steric hindrance around the carbonyl carbon, potentially slowing down the reaction.
-
Side Reactions: Grignard reagents can add twice to ester impurities, which may be present in your starting material if it was not properly purified.[9]
Troubleshooting Tips:
-
Use Freshly Prepared Grignard Reagent: Ensure the Grignard reagent is active and has not been quenched by atmospheric moisture.
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the aldehyde to maintain a low concentration of the nucleophile and minimize side reactions.
-
Monitor the Reaction: Use TLC to monitor the consumption of the starting aldehyde.
Question 4: Can I use this compound in an Aldol condensation?
Answer:
Yes, this compound is an excellent candidate for a crossed Aldol or Claisen-Schmidt condensation.[10] Since it does not have any α-hydrogens, it can only act as the electrophilic partner in the reaction. This avoids self-condensation and leads to a single major product when reacted with a ketone that has α-hydrogens (e.g., acetone or acetophenone). The reaction is typically carried out under basic conditions (e.g., NaOH or KOH in ethanol).[11]
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard Williamson ether synthesis procedure for a similar compound.[1]
Materials:
-
2,3-difluoro-4-hydroxybenzaldehyde
-
Iodoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,3-difluoro-4-hydroxybenzaldehyde (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add iodoethane (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 10-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with 1M NaOH (2x), followed by water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Wittig Reaction with this compound
This protocol provides a general procedure for a Wittig reaction using a non-stabilized ylide.[7]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0°C in an ice-water bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. A color change indicates the formation of the ylide. Stir the mixture at 0°C for 1 hour.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene derivative.
IV. References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. --INVALID-LINK--
-
Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. --INVALID-LINK--
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. --INVALID-LINK--
-
Wikipedia. (n.d.). Williamson ether synthesis. --INVALID-LINK--
-
Jadhav, S. D. (n.d.). Williamson Ether Synthesis. Cambridge University Press. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--
-
PubMed Central. (n.d.). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. --INVALID-LINK--
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. --INVALID-LINK--
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 2-(Benzyloxy)-4-fluorobenzaldehyde. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Grignard Reagents. --INVALID-LINK--
-
Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. --INVALID-LINK--
-
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. --INVALID-LINK--
-
Magritek. (n.d.). The Aldol Condensation. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--
-
Google Patents. (n.d.). EP1313690B1 - Method of producing fluorinated and chlorinated benzaldehydes. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde. --INVALID-LINK--
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. --INVALID-LINK--
-
University of Pittsburgh. (2007, February 12). The Wittig Reaction. --INVALID-LINK--
-
ResearchGate. (n.d.). Aldol reaction between 4-chlorobenzaldehyde and ketones in various.... --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. --INVALID-LINK--
-
SpringerLink. (2011, March 2). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. --INVALID-LINK--
-
SpringerLink. (n.d.). Synthesis of Functionally Substituted Benzaldehydes. --INVALID-LINK--
-
ResearchGate. (2025, August 10). Synthesis and properties of substituted benzaldehyde phenylhydrazones. --INVALID-LINK--
-
PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. --INVALID-LINK--
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. --INVALID-LINK--
-
Thieme. (n.d.). Synthesis by Aldol and Related Condensation Reactions. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. --INVALID-LINK--
-
CHIMIA. (n.d.). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. --INVALID-LINK--
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. --INVALID-LINK--
-
YouTube. (2011, April 15). Aldol Condensation Mechanism - Organic Chemistry. --INVALID-LINK--
-
Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes. --INVALID-LINK--
-
PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. --INVALID-LINK--
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. --INVALID-LINK--
-
European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. --INVALID-LINK--
-
BenchChem. (n.d.). overcoming challenges in the synthesis of substituted benzimidazoles. --INVALID-LINK--
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. --INVALID-LINK--
-
PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. --INVALID-LINK--
-
Reddit. (2019, March 27). Distilling Benzaldehyde from a solution contaminated with Benzoic acid.--INVALID-LINK--
References
- 1. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. magritek.com [magritek.com]
Common side reactions with 4-Ethoxy-2,3-difluorobenzaldehyde
Welcome to the technical support center for 4-Ethoxy-2,3-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and troubleshoot unexpected outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, handling, and storage of this compound.
Q1: What are the key reactivity features of this compound?
A1: The reactivity of this compound is primarily governed by three key features:
-
The Aldehyde Group: This functional group is susceptible to nucleophilic attack, oxidation, and reduction. It can participate in a wide range of C-C bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions.
-
The Fluorinated Aromatic Ring: The two fluorine atoms are strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1][2][3] This also increases the electrophilicity of the aldehyde's carbonyl carbon.
-
The Ethoxy Group: The ethoxy group is an electron-donating group by resonance, which can influence the regioselectivity of reactions on the aromatic ring. However, it can be susceptible to cleavage under harsh acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability and purity of this compound, it is crucial to store it under the following conditions[4]:
-
Temperature: Store in a cool, dark place. Refrigeration is recommended.
-
Atmosphere: This compound is air-sensitive.[4] It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Container: Keep the container tightly sealed to prevent moisture ingress.
Q3: What are the primary safety hazards associated with this compound?
A3: According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance. Key hazards include[4]:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
It is combustible and must be preheated before ignition can occur.[4]
-
Thermal decomposition can generate hazardous products, including carbon oxides and hydrogen fluoride.[4]
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
II. Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a detailed, question-and-answer-formatted guide to troubleshoot common side reactions and unexpected outcomes during experiments with this compound.
Problem 1: Low Yield or No Product Formation
Q: I am getting a low yield of my desired product in a reaction involving this compound. What are the potential causes and how can I improve the outcome?
A: Low yields can stem from several factors, often related to the stability of the starting material or the reaction conditions. Here is a systematic approach to troubleshooting this issue:
Potential Cause 1: Degradation of Starting Material this compound is susceptible to oxidation and polymerization.[5] Improper storage or handling can lead to a lower concentration of the active aldehyde in your reaction.
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, check the purity of the aldehyde by NMR or GC-MS. Look for the presence of the corresponding benzoic acid, which is a common oxidation product.[5][6]
-
Fresh Reagent: If possible, use a freshly opened bottle of the aldehyde. If you suspect degradation, consider purifying the aldehyde by vacuum distillation before use.[5]
Potential Cause 2: Inappropriate Reaction Conditions The electron-deficient nature of the aromatic ring can make certain reactions more sluggish or prone to side reactions if conditions are not optimized.
Troubleshooting Steps:
-
Solvent Choice: Ensure your solvent is anhydrous, especially for reactions sensitive to water, like those involving organometallics or strong bases.
-
Temperature Control: Some reactions may require elevated temperatures to proceed at a reasonable rate. Conversely, for highly exothermic reactions, cooling may be necessary to prevent side reactions.
-
Catalyst/Reagent Activity: Verify the activity of your catalysts or reagents, as their degradation can lead to low conversion.
Problem 2: Formation of an Insoluble White/Yellow Precipitate
Q: During my reaction, a viscous or solid material precipitated from the solution, and I have a low yield of the desired product. What is this precipitate and how can I avoid it?
A: This is a classic indication of polymerization .[5] Fluorinated aldehydes, in particular, can be prone to forming polymeric materials, especially in the presence of acidic or basic impurities or upon heating.[5][7]
Troubleshooting & Mitigation Strategies:
-
Purification of Aldehyde: Ensure your starting aldehyde is free from acidic impurities. A pre-reaction wash with a dilute sodium bicarbonate solution, followed by drying, can be beneficial.[5]
-
Use of Inhibitors: For reactions requiring heating, consider adding a small amount (100-200 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) to the reaction mixture to suppress polymerization.[5]
-
"Cracking" the Polymer: If you have a significant amount of polymerized material, it may be possible to regenerate the monomeric aldehyde. This process, known as "cracking," involves carefully heating the polymer under vacuum. The volatile monomer will distill and can be collected in a cooled receiver.[5]
Problem 3: Unexpected Byproduct Formation
Q: My post-reaction analysis (NMR, LC-MS) shows unexpected peaks. What are the likely side products and how can I minimize their formation?
A: The formation of byproducts is highly dependent on the specific reaction being performed. Below are some common side reactions categorized by reaction type.
-
Context: This is one of the most common side reactions, occurring if the reaction is exposed to air, especially at elevated temperatures or under basic conditions.[5][6]
-
Mitigation:
-
Run reactions under an inert atmosphere (Nitrogen or Argon).
-
Use degassed solvents.
-
Avoid prolonged reaction times at high temperatures.
-
-
Purification: The acidic nature of the benzoic acid byproduct allows for its easy removal through an aqueous workup with a mild base like sodium bicarbonate.
-
Context: The electron-withdrawing aldehyde group and the adjacent fluorine atom activate the C-F bonds towards nucleophilic attack.[1][2][3] If your reaction contains a potent nucleophile, it may displace one of the fluorine atoms.
-
Mitigation:
-
Temperature Control: SNAr reactions are often temperature-dependent. Running the reaction at a lower temperature may favor the desired reaction over SNAr.
-
Choice of Nucleophile/Base: If possible, use a bulkier or less nucleophilic base/reagent that is less likely to attack the aromatic ring.
-
-
Example: In a reaction with a primary or secondary amine intended to form an imine, the amine could potentially displace a fluorine atom, especially at elevated temperatures.
-
Context: While generally stable, the ethoxy group can be cleaved under strong acidic or basic conditions, particularly with prolonged heating, to yield the corresponding phenol.
-
Mitigation:
-
pH Control: Avoid strongly acidic or basic conditions if the ethoxy group needs to be preserved.
-
Reaction Time: Minimize reaction times at elevated temperatures.
-
-
Context: In reactions involving strong reducing agents or certain transition metal catalysts, reductive defluorination can occur, where a C-F bond is cleaved.[7][8] This is a known side reaction for polyfluorinated aromatic compounds.
-
Mitigation:
-
Choice of Reducing Agent: Select milder reducing agents that are selective for the aldehyde group.
-
Catalyst Screening: In cross-coupling reactions, screen different ligands and palladium sources to find a system that minimizes dehalogenation.[4]
-
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for a Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound.[9] The electron-withdrawing nature of the fluorinated ring in this compound makes it a good substrate for this reaction.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Weak base catalyst (e.g., piperidine, pyrrolidine)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.
-
Add a catalytic amount of the weak base (0.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting this reaction:
-
Low Yield: If the reaction is slow, gentle heating may be required. However, be mindful of potential polymerization.
-
Side Products: The use of a strong base can lead to self-condensation of the aldehyde or other side reactions. It is crucial to use a weak base.[9]
Workflow: Troubleshooting Unexpected Byproducts
The following diagram illustrates a logical workflow for identifying and mitigating the formation of unknown byproducts.
IV. References
-
Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. PubMed.
-
Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.
-
Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. MDPI.
-
This compound Safety Data Sheet. Synquest Labs.
-
Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. NIH.
-
Strategies for the Biodegradation of Polyfluorinated Compounds. PMC - NIH.
-
Synthesis of quinolines. Organic Chemistry Portal.
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
-
2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. PMC - NIH.
-
Design, synthesis, and antiprotozoal evaluation of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline and 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives. PubMed.
-
Knoevenagel condensation. Wikipedia.
-
Novel Quinoline-3,4-dihydropyrimidinone Hybrids Privileged Scaffolds: Design, Synthesis, and Cytotoxic Evaluation. ResearchGate.
-
Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. OpenStax.
-
Knoevenagel Condensation Reaction. Sigma-Aldrich.
-
4-Ethoxy-3,5-difluorobenzaldehyde | C9H8F2O2 | CID 46737602. PubChem.
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
2-Ethoxy-4,5-difluorobenzaldehyde. ChemScene.
-
2-Ethoxy-3,4-difluorobenzaldehyde. ChemScene.
-
Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. NIH.
References
- 1. 4-Ethoxy-3,5-difluorobenzaldehyde | C9H8F2O2 | CID 46737602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemscene.com [chemscene.com]
- 9. 4-Ethoxy-2,5-difluorobenzaldehyde (CAS No. 883535-98-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
Troubleshooting failed reactions with 4-Ethoxy-2,3-difluorobenzaldehyde
Welcome to the technical support center for 4-Ethoxy-2,3-difluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the use of this versatile reagent. Our aim is to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes.
Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the electronic and steric properties of this compound. The reactivity of this molecule is governed by the interplay of its substituents:
-
2,3-Difluoro Substitution: The two fluorine atoms at the ortho and meta positions exert a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to non-fluorinated analogues.[1]
-
4-Ethoxy Group: The ethoxy group at the para position has a dual electronic nature. It is inductively electron-withdrawing (-I) due to the electronegative oxygen atom, but more significantly, it is a resonance electron-donating group (+R) because the oxygen's lone pairs can delocalize into the aromatic ring.[1] This resonance donation can partially counteract the inductive withdrawal of the fluorine atoms, modulating the overall reactivity.
-
Steric Hindrance: The fluorine atom at the 2-position (ortho to the aldehyde) introduces steric hindrance around the carbonyl group. This can impede the approach of bulky nucleophiles, potentially slowing down reaction rates or favoring alternative reaction pathways.[1][2]
This unique combination of electronic and steric effects can lead to unexpected outcomes in various chemical transformations. This guide will help you navigate these potential challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: General Handling and Storage
Question 1: My this compound has developed a slight color upon storage. Is it still usable?
Answer: this compound is a crystalline powder that should be off-white.[3] The development of a slight color could indicate minor degradation, possibly due to slow oxidation or reaction with trace impurities. While it may still be usable for some applications, it is recommended to assess its purity by techniques like NMR or melting point determination before use in sensitive or multi-step syntheses. For optimal stability, it should be stored under an inert gas (nitrogen or argon) at 2-8°C.[3]
Section 2: Troubleshooting Common Reactions
Question 2: I am attempting a reductive amination with a primary amine, but the reaction is sluggish and gives low yields. What is going wrong?
Answer: This is a common issue that can arise from several factors related to imine formation and the reduction step.
Potential Causes and Solutions:
-
Inefficient Imine Formation: The initial formation of the imine is a crucial equilibrium step. The steric hindrance from the ortho-fluorine and the modulated electrophilicity of the aldehyde might slow this down.
-
Troubleshooting Workflow:
-
Monitor Imine Formation: Before adding the reducing agent, try to monitor the formation of the imine by TLC, NMR, or LC-MS.
-
Use a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive the equilibrium towards the imine.
-
Catalytic Acid: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the aldehyde more electrophilic and accelerating imine formation.
-
-
-
Choice of Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh might reduce the aldehyde before it can form the imine.
Experimental Protocol: Optimized Reductive Amination
-
Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring imine formation by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Diagram: Troubleshooting Reductive Amination
Caption: Decision tree for troubleshooting reductive amination.
Question 3: My Wittig reaction with this compound is not going to completion, and I am recovering a significant amount of starting material.
Answer: Incomplete Wittig reactions with this substrate are often due to issues with ylide formation or the reactivity of the ylide with the sterically hindered and electronically modulated aldehyde.
Potential Causes and Solutions:
-
Ylide Instability or Poor Formation: The phosphonium ylide might be unstable under the reaction conditions or may not be forming efficiently.
-
Troubleshooting Steps:
-
Choice of Base: Ensure you are using a strong enough base to deprotonate the phosphonium salt. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[5]
-
Temperature Control: Generate the ylide at a low temperature (e.g., 0°C or -78°C) to minimize decomposition, especially for non-stabilized ylides.
-
Order of Addition: Adding the aldehyde solution to the pre-formed ylide is the standard procedure. However, in some cases, generating the ylide in the presence of the aldehyde can be beneficial if the ylide is unstable.[6]
-
-
-
Steric Hindrance: The ortho-fluorine atom can sterically hinder the approach of the ylide to the carbonyl carbon.
-
Optimization Strategies:
-
Reaction Time and Temperature: Increase the reaction time and/or gently heat the reaction mixture after the initial addition at low temperature. Monitor the progress carefully by TLC to avoid decomposition.
-
Use of a Less Hindered Ylide: If possible, consider if a less sterically demanding phosphonium ylide could be used.
-
-
Table 1: Common Bases for Wittig Ylide Generation
| Base | pKa of Conjugate Acid | Typical Solvent | Comments |
| n-Butyllithium (n-BuLi) | ~50 | THF, Diethyl ether | Very strong, suitable for non-stabilized and stabilized ylides. |
| Sodium Hydride (NaH) | ~36 | THF, DMSO | Strong, good for stabilized ylides. Slower reaction with phosphonium salts. |
| Potassium tert-Butoxide (KOtBu) | ~19 | THF, t-BuOH | Strong, but less so than n-BuLi. Good for many ylide formations. |
Diagram: Wittig Reaction Mechanism
Caption: Simplified workflow of the Wittig reaction.
Question 4: I am trying to perform a Grignard reaction with this compound, but I am getting a complex mixture of products and low yield of the desired secondary alcohol.
Answer: Reactions with highly reactive organometallics like Grignard reagents can be challenging with this substrate due to its multiple reactive sites.
Potential Side Reactions and Solutions:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one at the 2-position, are activated towards nucleophilic aromatic substitution. The Grignard reagent can potentially displace one of the fluorine atoms.
-
Mitigation Strategy: Use a less reactive organometallic reagent. Organocuprates (Gilman reagents) are generally softer nucleophiles and are less likely to participate in SNAr reactions. Alternatively, using a more hindered Grignard reagent might favor addition to the aldehyde over substitution.
-
-
Reaction with the Ethoxy Group: While less likely, a very strong organometallic base could potentially react with the ethoxy group or the aromatic protons.
-
Control Measures: Perform the reaction at low temperatures (e.g., -78°C) to improve selectivity. Use inverse addition (adding the aldehyde solution slowly to the Grignard reagent) to maintain a low concentration of the aldehyde and minimize side reactions.
-
Experimental Protocol: Optimized Grignard Addition
-
Prepare the Grignard reagent in a dry, inert atmosphere.
-
Cool the Grignard solution to -78°C.
-
Dissolve this compound in anhydrous THF and add it dropwise to the cold Grignard solution.
-
Stir at -78°C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product, dry the organic layer, and purify.
Summary of Key Troubleshooting Points
| Reaction Type | Common Problem | Recommended Solution(s) |
| Reductive Amination | Sluggish reaction, low yield | Monitor imine formation, use a dehydrating agent, add catalytic acid, use NaBH(OAc)₃ as the reducing agent. |
| Wittig Reaction | Incomplete reaction, recovery of starting material | Ensure complete ylide formation with a strong base, control temperature, consider increasing reaction time/temperature. |
| Organometallic Addition | Complex product mixture, low yield of alcohol | Use low temperatures (-78°C), consider inverse addition, try less reactive organometallics (e.g., organocuprates) to avoid SNAr. |
Concluding Remarks
This compound is a valuable building block, but its unique electronic and steric properties require careful consideration during reaction planning and execution. By understanding the underlying chemical principles and systematically troubleshooting, researchers can overcome common challenges and successfully incorporate this reagent into their synthetic strategies. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,5-Difluorobenzaldehyde | 32085-88-4 | Benchchem [benchchem.com]
- 4. Chemical Reactivity [www2.chemistry.msu.edu]
- 5. 5-(Difluoromethoxy)-2-fluorobenzaldehyde|CAS 1214364-36-9 [benchchem.com]
- 6. Unexpected steric hindrance failure in the gas phase F- + (CH3)3CI SN2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Ethoxy-2,3-difluorobenzaldehyde decomposition products and prevention
Welcome to the technical support resource for 4-Ethoxy-2,3-difluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability, handling, and use of this reagent, with a focus on preventing decomposition to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I've noticed a decrease in the purity of my this compound over time. What are the likely decomposition products?
While specific decomposition pathways for this compound are not extensively documented in peer-reviewed literature, we can infer the most probable degradation routes based on its chemical structure—an activated aromatic aldehyde. The primary points of instability are the aldehyde functional group and the ethoxy group.
Two likely decomposition pathways are:
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation, especially when exposed to air (oxygen). This process converts the aldehyde to the corresponding carboxylic acid, 4-Ethoxy-2,3-difluorobenzoic acid. This is often the most common degradation pathway for benzaldehyde derivatives.
-
Hydrolysis of the Ethoxy Group: Although generally stable, under acidic or basic conditions, the ethoxy group can undergo hydrolysis to yield 4-Hydroxy-2,3-difluorobenzaldehyde. This is less common under anhydrous storage conditions but can be a concern if the compound is exposed to moisture.
Troubleshooting Flowchart: Identifying Potential Decomposition
Caption: Logic diagram for troubleshooting purity issues.
FAQ 2: My reaction yields are inconsistent when using this compound from a previously opened bottle. How can I prevent this?
Inconsistent yields are a classic symptom of reagent degradation. The aldehyde functionality is crucial for many reactions (e.g., reductive aminations, Wittig reactions, condensations), and its conversion to the less reactive carboxylic acid will directly impact your reaction's success.
Prevention is the most effective strategy. The stability of this compound is highly dependent on proper storage and handling.[1]
Recommended Storage and Handling Protocol:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[1] | Prevents oxidation of the aldehyde group by atmospheric oxygen. |
| Temperature | Store in a cool, dry place.[1][2] Recommended storage at 2-8°C for long-term stability.[3][4] | Reduces the rate of potential decomposition reactions. |
| Container | Keep the container tightly sealed when not in use.[2] | Prevents exposure to air and moisture. |
| Handling | Use only in a well-ventilated area or under a fume hood.[1] Handle with clean, dry spatulas and glassware. | Minimizes exposure to atmospheric contaminants and moisture during use. |
| Aliquoting | For frequently used material, consider aliquoting into smaller, single-use vials under an inert atmosphere. | This minimizes the number of times the main stock is exposed to the atmosphere, preserving its integrity. |
Experimental Workflow for Aliquoting:
Caption: Recommended workflow for aliquoting air-sensitive reagents.
FAQ 3: What are the signs of decomposition I should look for?
Visual inspection can sometimes provide clues, although analytical methods are definitive.
-
Appearance: While some suppliers describe the product as a red solid[5], a significant color change or the appearance of a new solid phase could indicate degradation.
-
Solubility: The formation of the carboxylic acid may alter the solubility profile of the material in your reaction solvent.
-
Analytical Characterization: The most reliable method to assess purity is through analytical techniques:
-
NMR Spectroscopy (¹H NMR): Look for the disappearance of the characteristic aldehyde proton peak (around 10 ppm) and the appearance of a broad carboxylic acid proton peak (typically >10 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can help identify the parent compound and potential lower molecular weight impurities or degradation products.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and detecting the presence of more polar degradation products like the corresponding carboxylic acid.
-
FAQ 4: Are there any incompatible materials I should be aware of during my reactions?
Yes. Beyond atmospheric oxygen, you should avoid the following:
-
Strong Oxidizing Agents: These will rapidly convert the aldehyde to a carboxylic acid.[1] Examples include permanganates, dichromates, and peroxides.
-
Strong Bases: While some reactions require basic conditions, prolonged exposure to strong bases can catalyze disproportionation reactions (e.g., Cannizzaro reaction if no alpha-protons are available) or other undesired side reactions.
-
Strong Acids: Can potentially lead to hydrolysis of the ethoxy group, as mentioned earlier.
Always review the compatibility of all reagents in your planned reaction scheme.
Summary of Preventative Measures
| Action | Benefit |
| Inert Atmosphere Storage | Prevents oxidative degradation. |
| Refrigerated Storage (2-8°C) | Slows the rate of all potential decomposition pathways.[3][4] |
| Aliquoting | Preserves the integrity of the bulk material. |
| Use of Dry Glassware/Solvents | Prevents hydrolysis. |
| Purity Check Before Use | Ensures reproducibility and prevents troubleshooting downstream. |
By implementing these best practices, you can significantly extend the shelf-life of this compound and ensure the reliability of your experimental results.
References
Technical Support Center: Scaling Up Synthesis Reactions with 4-Ethoxy-2,3-difluorobenzaldehyde
Welcome to the technical support center for 4-Ethoxy-2,3-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of synthesis reactions involving this versatile fluorinated aromatic aldehyde.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, stability, and reactivity of this compound.
Q1: What are the key storage and handling recommendations for this compound to ensure its stability?
A1: this compound is generally stable under normal storage conditions.[1] However, to maintain its integrity, especially when stored for extended periods, the following precautions are crucial:
-
Storage Conditions: It should be stored in a cool, dry, and well-ventilated area, away from ignition sources.[1] The recommended storage temperature is under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can promote unwanted side reactions or degradation.[1][3]
-
Handling: Use in a well-ventilated fume hood. As it may cause skin and serious eye irritation, appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.[1]
Q2: I'm observing a white solid forming in my bottle of this compound upon storage. What is this, and can I still use the reagent?
A2: The formation of a white solid in fluorinated benzaldehydes is often due to polymerization. This can sometimes be reversed by a process called "cracking," which involves carefully heating the polymer under vacuum.[4] The volatile monomer will distill, leaving the non-volatile polymer behind. It is critical to collect the distilled monomer in a cooled receiver.[4] After purification, adding a small amount of an inhibitor like BHT (Butylated hydroxytoluene) can help prevent re-polymerization.[4] Before use, it is highly recommended to verify the purity of the "cracked" aldehyde by analytical methods such as NMR or GC-MS.
Q3: What are the expected challenges when scaling up reactions with this aldehyde?
A3: Scaling up reactions with any fluorinated aromatic aldehyde presents a unique set of challenges. The fluorine atoms influence the electronic properties of the benzaldehyde, affecting its reactivity. Key challenges include:
-
Exothermicity: Reactions such as nucleophilic additions can be exothermic. Careful monitoring of the internal temperature and controlled addition of reagents are critical during scale-up to prevent thermal runaways.
-
Mixing: Ensuring efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in side product formation and reduced yields.
-
Purification: The physical properties of the product, such as its polarity and boiling point, will dictate the most suitable large-scale purification method. Difficulties in separating the product from structurally similar impurities or byproducts can be a significant hurdle.[5]
Section 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common synthetic transformations involving this compound.
Guide 1: Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[6][7]
Problem 1: Low or No Yield of the Desired Alkene.
-
Potential Cause 1: Inactive Ylide. The phosphorus ylide is the key nucleophile in the Wittig reaction. Its reactivity can be diminished by:
-
Incomplete Deprotonation: The phosphonium salt may not have been fully deprotonated to form the ylide. Ensure the base used is sufficiently strong (e.g., n-BuLi, NaH, or t-BuOK for non-stabilized ylides) and that the reaction is performed under strictly anhydrous and inert conditions.[8]
-
Ylide Decomposition: Ylides, especially non-stabilized ones, can be unstable. It's often best to generate the ylide in situ and use it immediately.[8]
-
-
Potential Cause 2: Steric Hindrance. While this compound is an aldehyde and generally reactive, significant steric bulk on the ylide can impede the reaction.[7]
-
Potential Cause 3: Unfavorable Reaction Conditions.
-
Solvent Choice: The choice of solvent can influence the reaction rate and stereoselectivity. Aprotic solvents like THF or diethyl ether are commonly used.
-
Temperature: Reactions with non-stabilized ylides are often performed at low temperatures (e.g., -78 °C to room temperature) to control reactivity and side reactions.
-
-
Troubleshooting Steps:
-
Verify Ylide Formation: Before adding the aldehyde, take an aliquot of the ylide solution (if possible and safe) and quench it with a proton source (e.g., water). Analyze by ³¹P NMR to confirm the disappearance of the phosphonium salt signal and the appearance of the ylide signal.
-
Optimize Base and Solvent: If incomplete deprotonation is suspected, consider a stronger base or a different solvent system that better solubilizes the phosphonium salt and the base.
-
Consider a Horner-Wadsworth-Emmons (HWE) Reaction: For sterically hindered cases or when the Wittig reaction fails, the HWE reaction, which uses a phosphonate ester, can be a more effective alternative.[7]
-
Problem 2: Unexpected Stereoselectivity (E/Z Ratio).
-
Potential Cause: Nature of the Ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.[9]
-
Troubleshooting Steps:
-
Schlosser Modification: To favor the (E)-alkene with non-stabilized ylides, the Schlosser modification can be employed. This involves the addition of a second equivalent of an organolithium reagent at low temperature to deprotonate the intermediate betaine, followed by protonation and elimination.[7]
-
Salt Effects: The presence of lithium salts can affect the stereochemical outcome. Using salt-free ylides can enhance (Z)-selectivity.
-
Experimental Workflow: Wittig Reaction
Guide 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[11][12]
Problem 1: Low Yield of the Desired Amine.
-
Potential Cause 1: Inefficient Imine/Iminium Ion Formation. The reaction proceeds through an imine or iminium ion intermediate.[11]
-
pH Control: The pH of the reaction medium is crucial. It needs to be acidic enough to protonate the carbonyl oxygen and facilitate nucleophilic attack by the amine, but not so acidic that it fully protonates the amine, rendering it non-nucleophilic. A pH range of 6-7 is often optimal.[11]
-
Water Removal: The formation of the imine from the initial hemiaminal intermediate involves the elimination of water. In some cases, using a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine.
-
-
Potential Cause 2: Inappropriate Reducing Agent. The choice of reducing agent is critical for selectively reducing the imine/iminium ion in the presence of the starting aldehyde.[12]
-
Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduce the more electrophilic iminium ion.[11][12][13]
-
Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting aldehyde if not handled carefully. A two-step procedure, where the imine is formed first and then NaBH₄ is added, can circumvent this issue.[12][14]
-
-
Troubleshooting Steps:
-
Monitor Imine Formation: Use techniques like TLC or ¹H NMR to confirm the formation of the imine before adding the reducing agent (if performing a two-step process).
-
Optimize pH: Use a mild acid catalyst (e.g., acetic acid) to maintain the optimal pH range.
-
Select the Right Reducing Agent: For one-pot reactions, NaBH(OAc)₃ is often the reagent of choice due to its selectivity and effectiveness.[11][12]
-
Problem 2: Formation of a Dialkylated Amine Byproduct.
-
Potential Cause: Overalkylation of a Primary Amine. When using a primary amine, the secondary amine product can sometimes react with another molecule of the aldehyde to form a tertiary amine byproduct.[11][12]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the primary amine to favor the formation of the secondary amine.
-
Stepwise Procedure: A stepwise approach where the imine is formed and then reduced can sometimes minimize overalkylation.[14]
-
Troubleshooting Logic: Reductive Amination
Guide 3: Purification Challenges
Problem: Difficulty in Removing Triphenylphosphine Oxide (TPPO).
-
Context: TPPO is a common byproduct of the Wittig reaction and can be challenging to remove by standard column chromatography due to its polarity.
-
Solutions:
-
Crystallization: If the desired alkene is a solid, recrystallization can be an effective method to remove TPPO.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from a nonpolar solvent like hexane or a mixture of hexane and diethyl ether. After concentrating the reaction mixture, redissolving it in a minimal amount of a more polar solvent (like dichloromethane) and then adding a large excess of a nonpolar solvent can cause the TPPO to crash out.
-
Acid-Base Extraction: If the product does not contain acid-sensitive functional groups, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can sometimes help remove residual TPPO.
-
Problem: Product "Oiling Out" During Recrystallization.
-
Potential Causes:
-
Solutions:
Section 3: Quantitative Data Summary
The following table provides a summary of key physical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₂ | [15][16] |
| Molecular Weight | 186.16 g/mol | [15][16] |
| Melting Point | 70°C | [2] |
| Boiling Point | 252°C | [2] |
| Density | 1.240 g/cm³ | [2] |
| Flash Point | 103°C | [2] |
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound CAS#: 126162-95-6 [m.chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. chemscene.com [chemscene.com]
- 16. chemscene.com [chemscene.com]
Technical Support Center: A Researcher's Guide to 4-Ethoxy-2,3-difluorobenzaldehyde
Welcome to the technical support center for 4-Ethoxy-2,3-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of this air- and moisture-sensitive compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
I. Understanding the Challenge: Air and Moisture Sensitivity
This compound is a valuable building block in medicinal chemistry and materials science. However, its aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen, leading to the formation of the corresponding carboxylic acid.[1] This degradation can significantly impact reaction yields, introduce impurities, and compromise the integrity of your research. Furthermore, like many aldehydes, it can be sensitive to moisture. This guide provides the necessary protocols and knowledge to mitigate these challenges.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in a Reaction (e.g., Wittig, Reductive Amination)
-
Possible Cause 1: Degradation of the Aldehyde. The most probable cause is the oxidation of the aldehyde to 4-ethoxy-2,3-difluorobenzoic acid due to exposure to air. This impurity will not participate in the desired reaction.
-
Solution:
-
Verify Purity: Before use, check the purity of the aldehyde using analytical techniques like ¹H NMR or HPLC. The presence of a broad singlet around 10-11 ppm in the ¹H NMR spectrum is indicative of the carboxylic acid proton.
-
Inert Atmosphere is Crucial: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[2][3][4]
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried and degassed before use to minimize exposure to both oxygen and moisture.[5]
-
-
-
Possible Cause 2: Incomplete Reaction. The reaction conditions (temperature, time, stoichiometry) may not be optimal.
-
Solution:
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material.
-
Optimize Conditions: If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Re-evaluate the stoichiometry of your reagents.
-
-
Issue 2: Appearance of an Unexpected Byproduct
-
Possible Cause: Formation of 4-Ethoxy-2,3-difluorobenzoic Acid. As mentioned, oxidation is a common side reaction. This acidic byproduct can sometimes catalyze unwanted side reactions.
-
Solution:
-
Purification: If the benzoic acid has formed, it can often be removed by a simple acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate. The benzoic acid will be deprotonated and move to the aqueous layer.
-
Preventative Measures: Strictly adhere to air-sensitive handling techniques for all future reactions.
-
-
Issue 3: Inconsistent Reaction Outcomes
-
Possible Cause: Variable Purity of the Starting Material. If the aldehyde has been stored improperly, its purity will decrease over time, leading to inconsistent results.
-
Solution:
-
Standardized Storage: Always store this compound under an inert atmosphere in a tightly sealed container, preferably in a refrigerator or a cool, dark place.[1]
-
Aliquot Your Reagent: To prevent contamination of the entire stock, consider aliquoting the aldehyde into smaller, single-use vials under an inert atmosphere.
-
-
III. Frequently Asked Questions (FAQs)
Q1: How can I visually assess the quality of my this compound?
A1: While a visual inspection is not a substitute for analytical characterization, pristine this compound should be a clear, colorless to pale yellow liquid or a low-melting solid. The presence of a significant amount of white solid could indicate the formation of the benzoic acid derivative.
Q2: What is the primary degradation product of this compound and how can I detect it?
A2: The primary degradation product is 4-ethoxy-2,3-difluorobenzoic acid, formed through oxidation.[1] It can be detected by:
-
¹H NMR Spectroscopy: Look for the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a carboxylic acid proton signal (a broad singlet between 10-13 ppm).[6][7][8][9]
-
HPLC Analysis: The benzoic acid will have a different retention time than the aldehyde. Developing a simple HPLC method can be an effective way to quantify the purity.[10][11][12]
-
FT-IR Spectroscopy: The aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) will diminish, and a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid will appear.
Q3: Can I purify this compound that has partially oxidized?
A3: Yes. For small-scale purification, a simple acid-base extraction as described in the troubleshooting section is often effective. For larger quantities or to remove other impurities, vacuum distillation can be employed, though care must be taken to avoid thermal decomposition.[1]
Q4: What are the ideal storage conditions for this compound?
A4: To ensure its long-term stability, store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed amber glass vial with a PTFE-lined cap, and at a reduced temperature (refrigeration at 2-8°C is recommended).[1]
IV. Experimental Protocol: Reductive Amination under Inert Atmosphere
This protocol provides a detailed, step-by-step methodology for a common application of this compound, highlighting critical steps for managing its air and moisture sensitivity.
Reaction: Reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120°C overnight and cooled under a stream of inert gas.[3][5]
-
Reaction Setup: Assemble the reaction apparatus (a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with an inert gas inlet) while hot and flush with inert gas. Maintain a positive pressure of inert gas throughout the experiment.[3][4]
-
Reagent Addition:
-
To the reaction flask, add this compound (1.0 eq) via syringe through the septum.
-
Add the primary amine (1.1 eq) via syringe.
-
Add anhydrous DCE to achieve the desired concentration.
-
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine. The use of an inert atmosphere is critical at this stage to prevent oxidation of the imine.[13]
-
Reduction: In a separate, dry flask under an inert atmosphere, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCE. Slowly add this suspension to the reaction mixture via cannula or syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
V. Visualizing Key Processes
Degradation Pathway of this compound
Caption: Oxidation of the aldehyde to its corresponding benzoic acid.
Workflow for Handling Air-Sensitive Aldehyde
Caption: Recommended workflow for experiments with this compound.
VI. Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To minimize degradation and polymerization.[1] |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen.[1] |
| Recommended Solvents | Anhydrous grade | To prevent hydrolysis and other moisture-mediated side reactions. |
| Purity Analysis | ¹H NMR, HPLC | To accurately determine the purity and identify potential degradation products.[10][11][12] |
VII. References
-
BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. BenchChem.
-
Block, E., et al. (1991). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 42(7), 673-81.
-
Amistadi‐Revol, H., Liu, S., & Prévost, S. (2023). C−H Functionalization of Aldehydes and Ketones with Transient Directing Groups: Recent Developments. European Journal of Organic Chemistry.
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.
-
What are six applications for benzaldehyde. (n.d.). News.
-
Borys, A. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts.
-
Cremonesi, G., Dalla Croce, P., Fontana, F., & La Rosa, C. (2007). HETEROCYCLES FROM YLIDES. PART XI. 1. SYNTHESIS OF 2-SUBSTITUTED QUINOLINE DERIVATIVES. HETEROCYCLES, 74, 1015-1018.
-
reductive am. why inert atmosphere? (2007, April 3). Sciencemadness.org.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information.
-
BenchChem Technical Support Team. (2025, November). Technical Support Center: Handling Air-Sensitive Reagents in Alcohol Synthesis. BenchChem.
-
Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). CORE Reader.
-
van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
-
Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
-
Myers, A. (n.d.). Chem 115.
-
Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific.
-
Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
-
The Manipulation of Air-Sensitive Compounds. (n.d.).
-
HETEROCYCLES, Vol. 83, No. 9, 2011.
-
Direct Access to β-Fluorinated Aldehydes by Nitrite-Modified Wacker Oxidation. (2025, August 7). ResearchGate.
-
Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. (2025, August 7). ResearchGate.
-
Stahl, S. S., et al. (n.d.). Direct Access to β-Fluorinated Aldehydes via Nitrite-Modified Wacker Oxidation. PMC.
-
Synthesis of Heterocycles. (2025, August 7). ResearchGate.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal.
-
BenchChem Technical Support Team. (n.d.). A Comparative Guide to the Purity Assessment of 4-Fluoro-2,3-dimethylbenzaldehyde by High-Performance Liquid Chromatography (HPLC). BenchChem.
-
4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis. (n.d.). ChemicalBook.
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023, May 9). PubMed Central.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
-
The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2024). Electronic Supplementary Information.
-
One-pot synthesis of sulfur heterocycles from simple organic substrates. (n.d.). Arkivoc.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
-
BenchChem Technical Support Team. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. BenchChem.
-
Mizyuk, V., et al. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace.
-
Organic Syntheses Procedure. (n.d.).
-
BenchChem Technical Support Team. (n.d.). A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol. BenchChem.
-
Organic Syntheses Procedure. (n.d.).
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sciencemadness Discussion Board - reductive am. why inert atmosphere? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Work-up Procedures for Reactions Containing 4-Ethoxy-2,3-difluorobenzaldehyde
Answering the user's request.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Ethoxy-2,3-difluorobenzaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of reactions involving this versatile synthetic intermediate. Our focus is on explaining the chemical principles behind each step, enabling you to make informed decisions and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific problems you might encounter during the work-up phase of your reaction. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a detailed, step-by-step solution.
Issue 1: Low or No Product Yield After Quenching a Reaction with an Organometallic Reagent (e.g., Grignard, Organolithium)
Question: I performed a Grignard addition to this compound. After quenching with aqueous ammonium chloride, my crude NMR shows mostly unreacted starting material and a significant amount of what appears to be benzene (from my phenylmagnesium bromide). What went wrong?
Answer: This is a common and frustrating outcome that typically points to two primary culprits: quenching of the organometallic reagent by an acidic impurity or degradation of the reagent itself.
Causality and Diagnosis:
-
Acidic Impurity: The most likely acidic impurity is the corresponding carboxylic acid, 4-ethoxy-2,3-difluorobenzoic acid, formed by air oxidation of the aldehyde.[1] Organometallic reagents are strong bases and will react preferentially with this acidic proton in a simple acid-base reaction, consuming your reagent before it can add to the carbonyl.
-
"Wet" Reagents or Solvents: Any residual water in your reaction flask, solvents, or the aldehyde itself will rapidly quench the organometallic reagent.
Troubleshooting and Validation Protocol:
-
Step 1: Verify Aldehyde Purity Before Reaction:
-
TLC Analysis: Run a TLC of your starting aldehyde. The corresponding carboxylic acid will typically have a lower Rf value and may streak.
-
Aqueous Wash Test: Dissolve a small sample of the aldehyde in diethyl ether and wash it with a pH-neutral aqueous solution. Check the pH of the aqueous layer. An acidic pH indicates the presence of the carboxylic acid.
-
-
Step 2: Pre-reaction Purification of the Aldehyde:
-
If acidic impurities are detected, purify the aldehyde before use. A simple and effective method is to dissolve the crude aldehyde in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt. Follow with a water wash and a brine wash, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and remove the solvent in vacuo.[2]
-
-
Step 3: Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use freshly distilled, anhydrous solvents.
-
Store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
-
Issue 2: Formation of an Insoluble Precipitate or Emulsion During Aqueous Work-up
Question: After quenching my reaction, I added water and my organic extraction solvent, but a thick, unfilterable solid formed at the interface, or I have a persistent emulsion that won't separate. How can I resolve this?
Answer: This issue is typically caused by the formation of insoluble inorganic salts (often magnesium or lithium hydroxides) or complex emulsions, which can be exacerbated by the properties of the reaction solvent.
Causality and Diagnosis:
-
Inorganic Precipitates: Quenching reactions containing magnesium or lithium salts with water, especially if the pH becomes strongly basic, can precipitate insoluble metal hydroxides (e.g., Mg(OH)₂).
-
Emulsion Formation: Solvents like THF or DMF are partially miscible with water and can promote the formation of stable emulsions.[4] High concentrations of salts or polar byproducts can also act as surfactants.
Troubleshooting and Validation Protocol:
-
Step 1: Optimize the Quenching Procedure:
-
Always quench organometallic reactions with a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][5] NH₄Cl is a weak acid that buffers the solution, preventing the pH from rising high enough to precipitate metal hydroxides.[6] The quench may still be exothermic, so perform the addition slowly at 0 °C.[5]
-
-
Step 2: Breaking Emulsions:
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Filter Through Celite: If a fine precipitate is causing the issue, filter the entire biphasic mixture through a pad of Celite®. The inorganic solids will be retained, and the liquid layers can then be separated.
-
Solvent Dilution: Dilute the mixture with more of your primary organic extraction solvent. This can sometimes disrupt the emulsion equilibrium.
-
Issue 3: Unexpected Byproduct Detected, Potentially from Nucleophilic Aromatic Substitution (SNAr)
Question: My reaction involved a potent nucleophile (e.g., sodium methoxide) and was heated. I've isolated my expected product, but I also have a significant byproduct where one of the fluorine atoms has been displaced. Is this possible?
Answer: Yes, this is a very plausible side reaction. The electron-withdrawing aldehyde group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the ortho (C2) and para (C4) positions.
Causality and Diagnosis:
-
Electronic Activation: The two fluorine atoms and the ethoxy group have competing electronic effects. However, the powerful electron-withdrawing nature of the aldehyde group strongly activates the ortho C2-F and the para C4-ethoxy positions towards nucleophilic attack. The C2-F bond is particularly susceptible.[7]
-
Reaction Conditions: SNAr reactions are favored by strong nucleophiles, polar aprotic solvents (like DMF or DMSO), and elevated temperatures.
Troubleshooting and Validation Protocol:
-
Step 1: Modify Reaction Conditions:
-
Lower Temperature: If possible, run the reaction at a lower temperature to reduce the rate of the competing SNAr pathway.
-
Use a Weaker Base/Nucleophile: If the reaction chemistry allows, consider using a less potent nucleophile or a non-nucleophilic base.
-
-
Step 2: Purification Strategy:
-
The SNAr byproduct will have different polarity and molecular weight from your desired product. This often makes purification by silica gel column chromatography feasible. Develop a TLC solvent system that gives good separation between your product and the byproduct to guide your column purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound to ensure its stability? A1: This compound is sensitive to air and can oxidize to the corresponding carboxylic acid.[1][3] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, preferably refrigerated (2-8°C).[8][9]
Q2: My this compound is a solid. Should I melt it before weighing and adding it to my reaction? A2: this compound has a melting point of approximately 70°C.[8] It is a convenient solid to handle and weigh at room temperature. Melting is not necessary. If you need to add it as a solution, it can be dissolved in an appropriate anhydrous solvent before being added to the reaction vessel.
Q3: Can I purify the final product using distillation? A3: With a boiling point of 252°C, distillation at atmospheric pressure is not recommended as it may lead to decomposition.[8] However, vacuum distillation can be an effective purification method for thermally stable, neutral products derived from this aldehyde, especially for removing non-volatile impurities.[1][2][10]
Q4: I suspect my product is contaminated with unreacted aldehyde. Is there a way to remove it during the work-up? A4: Yes, a highly effective method for removing residual aldehydes is to perform a bisulfite extraction.[11] Aldehydes react with aqueous sodium bisulfite (NaHSO₃) to form a water-soluble adduct. By washing your organic layer with a NaHSO₃ solution, the aldehyde will be selectively pulled into the aqueous phase. This method is mild and compatible with a wide range of functional groups.[11] See the detailed protocol below.
Visualized Workflows and Data
Decision Tree for Work-up Strategy
This diagram provides a logical pathway for selecting an appropriate work-up and quenching procedure based on the nature of your reaction.
Caption: Decision tree for selecting a reaction work-up strategy.
Table 1: Common Aqueous Work-up Solutions
| Reagent | Concentration | Purpose | Target Impurities |
| Hydrochloric Acid (HCl) | 0.1 M - 1 M | Neutralize basic reagents; protonate amines | Amines, basic catalysts |
| Ammonium Chloride (NH₄Cl) | Saturated | Buffered quench for organometallics | Metal hydroxides, strong bases |
| Sodium Bicarbonate (NaHCO₃) | Saturated | Neutralize excess acid; remove acidic byproducts | Carboxylic acids, acidic catalysts |
| Sodium Bisulfite (NaHSO₃) | 10-40% w/v | Selectively remove aldehydes | Unreacted aldehydes |
| Brine (sat. NaCl) | Saturated | Break emulsions; remove bulk water | Water, highly polar impurities |
Standardized Experimental Protocols
Protocol 1: General Extractive Work-up
This protocol is a standard procedure for isolating a neutral organic product from a reaction mixture after quenching.
-
Transfer: Transfer the quenched reaction mixture to a separatory funnel of appropriate size.
-
Dilute: Dilute the mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).
-
Wash:
-
Add an aqueous wash solution (e.g., 1M HCl, sat. NaHCO₃, or water, as determined by your work-up strategy).
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate fully.
-
Drain the lower layer. If your desired product is in the lower layer, drain it into a clean flask. If it is in the upper layer, drain and discard the lower aqueous layer.
-
-
Repeat Washes: Repeat the washing procedure as necessary. A typical sequence for an acid-stable product might be: 1x 1M HCl, 1x sat. NaHCO₃, 1x water, 1x brine.
-
Dry: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Isolate: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol is specifically for removing unreacted this compound from a crude product mixture.[11]
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Prepare Bisulfite Solution: Prepare a 40% (w/v) solution of sodium bisulfite in water.
-
Extract: Transfer the organic solution to a separatory funnel and add an equal volume of the bisulfite solution. Shake vigorously for 2-3 minutes. A white precipitate (the bisulfite adduct) may form in the aqueous layer.
-
Separate: Separate the layers. The organic layer now contains the purified product, free of the aldehyde.
-
Wash and Dry: Wash the organic layer with water and then brine. Dry the organic layer over a drying agent, filter, and concentrate to yield the purified product.
-
Aldehyde Recovery (Optional): The aldehyde can be regenerated from the aqueous layer containing the adduct by adding either a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and extracting with an organic solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound CAS#: 126162-95-6 [m.chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4-Ethoxy-2,3-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel molecules is paramount. 4-Ethoxy-2,3-difluorobenzaldehyde, a substituted aromatic aldehyde, presents a unique analytical challenge due to the influence of its electron-donating ethoxy group and the electron-withdrawing fluorine atoms on its spectroscopic and chromatographic properties. This guide provides a comprehensive comparison of analytical methods for the robust characterization of this compound, offering insights into the causality behind experimental choices and providing supporting data for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the benzene ring and the integrity of the ethoxy and aldehyde functionalities.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The electron-withdrawing nature of the aldehyde group and the fluorine atoms, combined with the electron-donating effect of the ethoxy group, results in a distinct downfield shift for the aldehydic proton and a complex splitting pattern for the aromatic protons.
Comparative ¹H NMR Data:
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Ethoxy Protons (δ, ppm) |
| 4-Ethoxy-2-fluorobenzaldehyde[1] | 10.09 (s, 1H) | 7.76-7.67 (m, 1H), 6.83-6.74 (m, 2H) | 4.11 (t, J=6.8 Hz, 2H), 1.40 (t, J=7.0 Hz, 3H) |
| Predicted: this compound | ~10.1 | Complex multiplet | ~4.1 (q), ~1.4 (t) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, with the carbonyl carbon of the aldehyde appearing significantly downfield.
Comparative ¹³C NMR Data:
Predictive tools and data from analogous compounds can provide an estimated ¹³C NMR spectrum for this compound.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Ethoxy Carbons (δ, ppm) |
| 4-Ethoxybenzaldehyde[2] | ~191 | ~164, ~132, ~130, ~114 | ~64, ~14 |
| Predicted: this compound | ~185-190 | Complex pattern with C-F couplings | ~65, ~15 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Instrumentation: A 100 MHz or higher NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum.
-
Use a larger spectral width (0-200 ppm).
-
A longer acquisition time and a greater number of scans are required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key FT-IR Vibrational Frequencies:
The FT-IR spectrum of this compound will be dominated by strong absorptions corresponding to the carbonyl group of the aldehyde and the C-O and C-F bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1700 - 1680 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Ether C-O | Stretch | 1250 - 1200 |
| C-F | Stretch | 1250 - 1100 |
Data inferred from spectra of related compounds such as 4-ethoxy-3-methoxy benzaldehyde and 4-ethoxy-2,3-difluoro benzamide.[3][4]
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Instrumentation: Utilize an FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.
Expected Mass Spectrum Fragmentation:
Electron ionization (EI) is a common technique that can lead to extensive fragmentation. The molecular ion peak (M⁺) for this compound is expected at m/z 186. Key fragmentation pathways would likely involve the loss of the ethoxy group, the aldehyde group, and potentially rearrangements involving the fluorine atoms.
Predicted Fragmentation Pattern:
| m/z | Fragment |
| 186 | [M]⁺ |
| 157 | [M - CHO]⁺ |
| 141 | [M - OCH₂CH₃]⁺ |
| 113 | [M - CHO - CO]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Chromatographic Methods: Purity Assessment and Quantification
Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase method is typically employed for benzaldehyde derivatives.
Comparative HPLC Methods:
| Stationary Phase | Mobile Phase | Detection |
| C18 | Acetonitrile/Water gradient | UV at 254 nm |
| Phenyl | Methanol/Water isocratic | UV at 254 nm |
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, 30-70% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. It is particularly useful for assessing the presence of volatile impurities.
Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
The GC conditions outlined in the GC-MS protocol can be adapted for use with a Flame Ionization Detector (FID) for purity analysis. The FID is a robust and universally responsive detector for organic compounds.
Workflow and Data Integration
A logical workflow for the comprehensive characterization of this compound involves a multi-technique approach where the results from each method corroborate and build upon one another.
Caption: Integrated analytical workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, while FT-IR confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and offers structural clues through fragmentation analysis. Finally, chromatographic methods such as HPLC and GC are crucial for establishing the purity profile of the compound. By employing the methodologies and comparative data presented in this guide, researchers and drug development professionals can confidently and accurately characterize this important chemical entity.
References
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Ethoxy-2,3-difluorobenzaldehyde: An NMR-Centric Comparative Analysis
For researchers and professionals in the fast-paced world of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Fluorinated aromatic aldehydes, such as 4-Ethoxy-2,3-difluorobenzaldehyde, are crucial building blocks in medicinal chemistry and agrochemicals. Their unique electronic properties, conferred by the fluorine substituents, demand a robust and precise analytical approach. This guide provides an in-depth analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound, objectively comparing its performance against other common analytical techniques.
The narrative that follows is grounded in years of field experience, emphasizing not just the 'what' but the 'why' behind our analytical choices, ensuring a self-validating and scientifically rigorous protocol.
Part 1: The Cornerstone of Analysis: In-Depth NMR Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule is unparalleled. For a molecule like this compound, with its distinct aromatic, aldehydic, and aliphatic regions, NMR is uniquely suited to provide a complete structural picture.
Below is a predictive analysis of the ¹H and ¹³C NMR spectra. While direct experimental data for this specific compound is not widely published, this analysis is based on established principles and data from structurally similar compounds, such as 2,3-difluorobenzaldehyde[1], 3,4-difluorobenzaldehyde[2], and 4-ethoxybenzaldehyde[3][4], providing a robust framework for interpretation.
Caption: Molecular structure of this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the aldehyde, two aromatic protons, and the ethoxy group.
-
Aldehyde Proton (-CHO): This proton is highly deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the aromatic ring. It is expected to appear as a singlet or a very finely split multiplet far downfield, typically in the range of δ 9.9-10.4 ppm.
-
Aromatic Protons (H-A, H-B): The aromatic region will be complex due to coupling between the two non-equivalent protons and additional couplings to the fluorine atoms.
-
H-5: This proton is ortho to the electron-donating ethoxy group and meta to the electron-withdrawing aldehyde group. It is also coupled to H-6 and the fluorine at C-3. It is expected to appear as a doublet of doublets (or a more complex multiplet) at approximately δ 7.1-7.3 ppm.
-
H-6: This proton is ortho to the aldehyde group, making it the most deshielded of the aromatic protons. It will be coupled to H-5 and the fluorine at C-2. It is expected to appear as a multiplet further downfield, around δ 7.6-7.8 ppm.
-
-
Ethoxy Group (-OCH₂CH₃): This group will give rise to two signals characteristic of an ethyl group.
-
Methylene Protons (-OCH₂-): A quartet around δ 4.1-4.3 ppm, resulting from coupling to the adjacent methyl protons.
-
Methyl Protons (-CH₃): A triplet around δ 1.4-1.6 ppm, resulting from coupling to the adjacent methylene protons.
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CHO | 9.9 - 10.4 | s (or fine m) | 1H |
| H-6 | 7.6 - 7.8 | m | 1H |
| H-5 | 7.1 - 7.3 | m | 1H |
| -OCH₂- | 4.1 - 4.3 | q | 2H |
| -CH₃ | 1.4 - 1.6 | t | 3H |
¹³C NMR Spectral Analysis: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon framework. The presence of two fluorine atoms introduces C-F couplings, which are invaluable for confirming assignments.
-
Carbonyl Carbon (C=O): The aldehyde carbon is highly deshielded and will appear as a singlet or a triplet (due to coupling with the two fluorine atoms over three and four bonds) in the δ 188-192 ppm range.
-
Aromatic Carbons: The six aromatic carbons will show distinct signals, with those directly bonded to fluorine exhibiting large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz).
-
C-2 & C-3 (C-F): These carbons will appear as doublets with large ¹JCF coupling constants. Their chemical shifts will be significantly influenced by the direct attachment to fluorine, typically in the δ 145-160 ppm range.
-
C-4 (C-O): This carbon, bonded to the ethoxy group, will also be downfield (δ ~150-155 ppm) and will show a smaller two-bond coupling to the fluorine at C-3 (²JCF).
-
C-1 (C-CHO): This carbon will be found around δ 125-130 ppm and will exhibit coupling to both F-2 (²JCF) and F-3 (³JCF).
-
C-5 & C-6: These carbons will be the most shielded of the aromatic signals, appearing in the δ 115-125 ppm range, and will also show smaller C-F couplings.
-
-
Ethoxy Carbons (-OCH₂CH₃):
-
-OCH₂-: Expected around δ 64-66 ppm.
-
-CH₃: Expected around δ 14-16 ppm.
-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| -CHO | 188 - 192 | small ³JCF, ⁴JCF |
| C-2 | 145 - 160 | large ¹JCF, d |
| C-3 | 145 - 160 | large ¹JCF, d |
| C-4 | 150 - 155 | ²JCF, d |
| C-1 | 125 - 130 | ²JCF, ³JCF, dd |
| C-6 | 118 - 125 | ³JCF, d |
| C-5 | 115 - 120 | ⁴JCF, small coupling |
| -OCH₂- | 64 - 66 | - |
| -CH₃ | 14 - 16 | - |
Part 2: A Comparative Look at Alternative Analytical Techniques
While NMR is the premier tool for structural elucidation, a multi-technique approach is often employed for comprehensive characterization. Here, we compare NMR with other common analytical methods for the analysis of this compound.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.[5][6][7][8]
-
Strengths: Provides the exact molecular weight, confirming the elemental formula. The fragmentation pattern can offer structural clues (e.g., loss of the aldehyde group, ethoxy group).[9] It is highly sensitive and excellent for purity assessment.
-
Weaknesses: It does not provide definitive information on isomer positioning. For example, MS alone cannot easily distinguish between this compound and 4-Ethoxy-3,5-difluorobenzaldehyde. It is a destructive technique.
-
Synergy with NMR: MS confirms the molecular formula that NMR has elucidated, providing a crucial validation step.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[10][11]
-
Strengths: Quickly confirms the presence of key functional groups. For our target molecule, we would expect to see a strong C=O stretch around 1700-1710 cm⁻¹, characteristic aldehyde C-H stretches (~2720 and ~2820 cm⁻¹), C-O stretches, and aromatic C=C stretches.[12][13]
-
Weaknesses: The spectrum can be complex, and while it confirms functional groups, it provides limited information about the overall connectivity and isomeric structure of the molecule.
-
Synergy with NMR: IR provides rapid confirmation of the functional groups whose carbon and proton environments are then detailed by NMR.
X-Ray Crystallography
For solid, crystalline materials, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule.[14]
-
Strengths: It is the only technique that gives a definitive atomic arrangement in the solid state, including bond lengths and angles.[15][16][17][18] It is the ultimate arbiter of structure.
-
Weaknesses: A suitable single crystal of the compound must be grown, which can be a significant challenge and is not always possible. The technique is not applicable to oils, amorphous solids, or solutions.
-
Synergy with NMR: If a crystal structure is obtained, it can be used to definitively confirm the solution-state structure proposed by NMR analysis.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Atomic connectivity, chemical environments, stereochemistry, isomer identification. | Unrivaled detail on molecular structure in solution; non-destructive. | Lower sensitivity than MS; requires soluble sample. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity, excellent for purity and formula confirmation. | Cannot distinguish isomers; destructive. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, provides quick functional group confirmation. | Limited structural information, complex fingerprint region. |
| X-Ray Crystallography | Absolute 3D structure in the solid state. | Definitive and unambiguous structural proof. | Requires a suitable single crystal; not for liquids or amorphous solids. |
Part 3: Field-Proven Experimental Protocols
Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and data acquisition. The following protocols are designed to ensure success.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹³C NMR (5-10 mg is sufficient for ¹H NMR) into a clean, dry vial. The causality here is balancing signal strength with solubility; higher concentration is needed for the less sensitive ¹³C nucleus.
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is critical for high-resolution spectra.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This self-validating step removes any microscopic dust or undissolved particles that would degrade spectral quality by distorting the magnetic field homogeneity.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.
Step-by-Step Protocol for Data Acquisition (400 MHz Spectrometer)
-
Instrument Insertion: Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent (e.g., CDCl₃ at 7.26 ppm). This lock signal ensures the stability of the magnetic field during the experiment. The instrument then performs an automated shimming routine to optimize the magnetic field homogeneity, which is essential for achieving sharp, symmetrical peaks.
-
¹H Spectrum Acquisition:
-
Pulse Angle: Use a 30° or 45° pulse angle for quantitative accuracy.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: Set to 1-2 seconds.
-
Relaxation Delay: A 2-second delay is standard.
-
Number of Scans: Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 to 1024) is required to obtain a good spectrum.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like TMS.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Conclusion
For the comprehensive and unambiguous structural characterization of this compound, a multi-technique approach provides the highest level of confidence. However, ¹H and ¹³C NMR spectroscopy remains the central and most informative single technique. It not only confirms the presence of all constituent parts of the molecule but also definitively establishes their connectivity and, by extension, the correct isomeric structure. When combined with mass spectrometry to confirm the molecular weight and IR spectroscopy to verify functional groups, NMR provides a complete and validated analytical picture, empowering researchers to proceed with their work with absolute certainty in their material's identity.
References
- 1. 2,3-Difluorobenzaldehyde(2646-91-5) 1H NMR [m.chemicalbook.com]
- 2. 3,4-Difluorobenzaldehyde(34036-07-2) 13C NMR [m.chemicalbook.com]
- 3. 4-Ethoxybenzaldehyde(10031-82-0) 13C NMR [m.chemicalbook.com]
- 4. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. commons.und.edu [commons.und.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. GCMS Section 6.11.4 [people.whitman.edu]
- 10. researchgate.net [researchgate.net]
- 11. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds [mdpi.com]
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
An Application Scientist's Guide to Interpreting the FTIR Spectrum of 4-Ethoxy-2,3-difluorobenzaldehyde
As a Senior Application Scientist, the structural elucidation of novel compounds is a cornerstone of our daily work. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy remains a rapid, reliable, and indispensable first step for confirming the synthesis of a target molecule. It provides a unique vibrational fingerprint, confirming the presence of key functional groups and offering insights into the molecule's overall structure.
This guide provides an in-depth, experience-driven interpretation of the FTIR spectrum for this compound, a substituted aromatic aldehyde relevant in the synthesis of advanced materials and pharmaceutical intermediates. We will not simply list expected peaks; instead, we will dissect the molecule's structure, predict its spectral features based on established principles, and compare it with related compounds to understand the subtle yet significant influence of each substituent. This comparative approach is critical for building confidence in spectral assignments, especially for novel structures.
Molecular Structure and Predicted Vibrational Modes
The first step in any spectral interpretation is a thorough analysis of the molecule's structure. This compound (C₉H₈F₂O₂) is a polysubstituted benzene ring containing four key functional groups whose vibrations will dominate the IR spectrum.
-
Aldehyde Group (-CHO): This group will produce some of the most characteristic peaks, including a strong carbonyl (C=O) stretch and the unique aldehydic C-H stretching vibrations.
-
Aromatic Ring (Substituted Benzene): The benzene ring gives rise to C-H stretching, C=C ring stretching, and a complex pattern of out-of-plane C-H bending vibrations in the fingerprint region, which can be indicative of the substitution pattern.
-
Ether Linkage (-O-CH₂CH₃): The ethoxy group will introduce aliphatic C-H stretching and prominent C-O stretching bands.
-
Carbon-Fluorine Bonds (C-F): The two fluorine atoms attached directly to the aromatic ring will produce strong, characteristic C-F stretching absorptions in the fingerprint region.
Comparing reactivity of 4-Ethoxy-2,3-difluorobenzaldehyde vs other isomers
An In-Depth Guide to the Comparative Reactivity of 4-Ethoxy-2,3-difluorobenzaldehyde and Its Isomers for Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] Substituted benzaldehydes are pivotal building blocks in the synthesis of a wide array of pharmacologically active compounds.[1][2] Understanding the nuanced reactivity of different isomers is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This guide focuses on this compound and its isomers, dissecting the interplay of electronic and steric effects that govern their reactivity.
Isomers Under Comparison
This guide will focus on the following ethoxy difluorobenzaldehyde isomers:
-
This compound (CAS: 126162-95-6)[3]
-
2-Ethoxy-4,5-difluorobenzaldehyde (CAS: 883535-82-8)[4]
-
3-Ethoxy-2,4-difluorobenzaldehyde (CAS: 1017779-87-1)[1]
-
4-Ethoxy-3,5-difluorobenzaldehyde (CAS: 261763-34-4)[5]
Theoretical Framework for Reactivity
The reactivity of the aldehyde functional group in these isomers is primarily governed by the electronic and steric effects of the ethoxy and fluorine substituents.
Electronic Effects:
-
Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack. While fluorine can also exhibit a weak electron-donating resonance effect (+R), its inductive effect is generally dominant.
-
Ethoxy Group: The oxygen atom in the ethoxy group is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+R). The overall electronic contribution of the ethoxy group depends on its position relative to the aldehyde.
Steric Effects:
The presence of substituents in the ortho position (adjacent to the aldehyde group) can sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby reducing the reaction rate.
Comparative Reactivity in Key Synthetic Transformations
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
Predicted Reactivity Order:
Based on the electronic effects, the predicted order of reactivity towards nucleophiles is:
4-Ethoxy-3,5-difluorobenzaldehyde > 3-Ethoxy-2,4-difluorobenzaldehyde > 2-Ethoxy-4,5-difluorobenzaldehyde > this compound
-
4-Ethoxy-3,5-difluorobenzaldehyde: The two fluorine atoms ortho to the ethoxy group enhance its electron-donating resonance effect, while the fluorine atoms meta to the aldehyde have a strong inductive withdrawing effect, leading to high carbonyl electrophilicity.
-
3-Ethoxy-2,4-difluorobenzaldehyde: The fluorine at the 2-position provides significant steric hindrance and a strong inductive effect. The ethoxy group at the 3-position has a moderate activating effect.
-
2-Ethoxy-4,5-difluorobenzaldehyde: The ethoxy group at the 2-position introduces steric hindrance and its electron-donating resonance effect deactivates the carbonyl group.
-
This compound: The ethoxy group at the 4-position strongly deactivates the carbonyl group through resonance.
Table 1: Predicted Relative Reactivity in Nucleophilic Addition
| Isomer | Key Electronic/Steric Factors | Predicted Relative Reactivity |
| This compound | Strong +R from para-ethoxy group deactivates the carbonyl. | Lowest |
| 2-Ethoxy-4,5-difluorobenzaldehyde | +R from ortho-ethoxy group deactivates the carbonyl; steric hindrance from ortho-ethoxy. | Low |
| 3-Ethoxy-2,4-difluorobenzaldehyde | Strong -I from ortho-fluorine activates the carbonyl; some steric hindrance. | High |
| 4-Ethoxy-3,5-difluorobenzaldehyde | Strong -I from two meta-fluorines strongly activates the carbonyl. | Highest |
Experimental Protocol: Grignard Reaction with this compound
This protocol describes a general procedure for the reaction of an ethoxy difluorobenzaldehyde isomer with a Grignard reagent.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Condensation Reactions
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The reaction rate is enhanced by electron-withdrawing groups on the benzaldehyde.
Predicted Reactivity Order:
The predicted reactivity order for the Knoevenagel condensation mirrors that of other nucleophilic additions:
4-Ethoxy-3,5-difluorobenzaldehyde > 3-Ethoxy-2,4-difluorobenzaldehyde > 2-Ethoxy-4,5-difluorobenzaldehyde > this compound
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the desired product.
References
A Comparative Guide to the Biological Activity of 4-Ethoxy-2,3-difluorobenzaldehyde Derivatives: A Research Landscape Overview
To our valued research community,
In the dynamic field of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. Fluorinated benzaldehyde derivatives, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity. This guide was intended to provide a comprehensive comparison of the biological activities of derivatives of 4-Ethoxy-2,3-difluorobenzaldehyde. However, a thorough review of the current scientific literature reveals a notable gap in publicly available, direct comparative studies for this specific class of compounds.
While extensive research exists on the biological activities of various benzaldehyde derivatives, including Schiff bases and hydrazones, specific data on derivatives of this compound is limited. Therefore, this guide will pivot to a broader but equally valuable perspective. We will explore the well-established biological potential of structurally related fluorinated aromatic aldehydes and their derivatives, providing a foundational understanding of why this class of molecules holds promise. Furthermore, we will detail the standard experimental protocols used to evaluate these activities, offering a practical framework for researchers initiating studies in this area.
The Rationale for Investigating Fluorinated Benzaldehyde Derivatives
The introduction of fluorine atoms into a phenyl ring can profoundly influence a molecule's biological properties. The high electronegativity and small size of fluorine can alter the electronic distribution of the aromatic system, impact lipophilicity, and block metabolic pathways, often leading to improved pharmacokinetic and pharmacodynamic profiles. When incorporated into derivatives such as Schiff bases and hydrazones, these fluorinated benzaldehydes can give rise to compounds with a wide spectrum of biological activities.
Potential Biological Activities: An Overview Based on Related Compounds
Based on extensive research into analogous compounds, derivatives of this compound are hypothesized to exhibit a range of biological activities, including:
-
Anticancer Activity: Many Schiff bases and hydrazones derived from substituted benzaldehydes have demonstrated significant cytotoxicity against various cancer cell lines.[1] The mode of action often involves the induction of apoptosis, cell cycle arrest, and interaction with crucial cellular targets like DNA.[1] The presence of fluorine and ethoxy groups on the benzaldehyde ring could modulate this activity, potentially enhancing selectivity and potency.
-
Antimicrobial Activity: The imine group (-C=N-) characteristic of Schiff bases is a well-known pharmacophore associated with antimicrobial effects.[2][3] Derivatives of fluorinated benzaldehydes have shown promising activity against a range of bacterial and fungal pathogens.[3] The specific substitution pattern on the aromatic ring plays a critical role in determining the spectrum and potency of antimicrobial action.
-
Anti-inflammatory Activity: Certain benzaldehyde derivatives have been shown to possess anti-inflammatory properties, often by modulating key inflammatory pathways such as the NF-κB signaling cascade. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines and enzymes like COX-2, making it a key target for anti-inflammatory drug development.
Key Signaling Pathway: The NF-κB Cascade in Inflammation and Cancer
A central signaling pathway implicated in both chronic inflammation and the progression of many cancers is the Nuclear Factor-kappa B (NF-κB) pathway. Understanding this pathway is crucial for elucidating the mechanism of action of many biologically active compounds.
Caption: Simplified NF-κB signaling pathway.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, cell survival, and proliferation. Many anti-inflammatory and anticancer compounds exert their effects by inhibiting one or more steps in this critical pathway.
Experimental Methodologies for Biological Activity Screening
To facilitate research in this area, we provide detailed, step-by-step protocols for key experiments used to assess the biological activities of novel compounds.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.
Experimental Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganism in an appropriate broth medium overnight.
-
Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Concluding Remarks and Future Directions
While a direct comparative analysis of this compound derivatives is not currently possible due to a lack of specific published data, the broader family of fluorinated benzaldehyde derivatives remains a promising area for drug discovery. The structural features of this compound suggest that its derivatives could possess significant anticancer, antimicrobial, and anti-inflammatory activities.
We strongly encourage researchers to explore the synthesis and biological evaluation of this specific class of compounds. Such studies would be invaluable in elucidating structure-activity relationships and identifying novel lead compounds for further development. The experimental protocols provided in this guide offer a robust starting point for these endeavors. As new data becomes available, we are committed to updating our resources to provide the most current and comprehensive information to the scientific community.
References
A Senior Application Scientist's Guide to Alternative Fluorinated Benzaldehydes in Organic Synthesis
Introduction: The Strategic Role of Fluorine in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design.[1][2][3] The unique properties of fluorine—its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile.[2][4] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2][5]
Fluorinated benzaldehydes are pivotal building blocks for introducing these desirable properties.[6] However, not all fluorinated benzaldehydes are created equal. The number and position of fluorine substituents dramatically alter the reactivity of the aldehyde's carbonyl group. This guide provides an in-depth comparison of common alternative fluorinated benzaldehydes, offering field-proven insights and experimental data to help researchers select the optimal reagent for their synthetic challenges.
Logical Framework for Reagent Selection
Choosing the appropriate fluorinated benzaldehyde is a critical decision that impacts reaction efficiency, yield, and downstream processing. The following decision workflow provides a logical pathway for reagent selection based on the desired synthetic outcome.
Caption: Workflow for selecting a fluorinated benzaldehyde.
Comparative Reactivity Analysis
The primary influence of fluorine substitution on benzaldehyde is the inductive electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon. This generally enhances reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[7][8][9]
Nucleophilic Addition Reactions (e.g., Grignard Reaction)
The Grignard reaction is a fundamental C-C bond-forming reaction.[10][11] The enhanced electrophilicity of fluorinated benzaldehydes makes them excellent substrates for this transformation.[6][10]
Causality Behind Experimental Choices: The key to a successful Grignard reaction is the absolute exclusion of moisture, which would quench the highly basic Grignard reagent.[10] Anhydrous solvents like THF or diethyl ether are mandatory. The reactivity of the fluorinated aldehyde dictates the necessary reaction conditions; highly activated aldehydes may react efficiently at 0°C, while less reactive ones may require warming to room temperature.[11]
Comparative Data for Grignard Reactions:
| Aldehyde Substrate | Grignard Reagent | Product | Typical Conditions | Expected Yield (%) | Reference |
| 4-Fluorobenzaldehyde | Methylmagnesium Bromide | 1-(4-Fluorophenyl)ethanol | Diethyl ether, 0°C to RT | ~85-95 | [11] |
| 4-Fluorobenzaldehyde | Phenylmagnesium Bromide | (4-Fluorophenyl)(phenyl)methanol | Anhydrous THF, Reflux | ~90 | [11] |
| 2-Chloro-6-fluorobenzaldehyde | Methylmagnesium Bromide | 1-(2-Chloro-6-fluorophenyl)ethanol | Anhydrous THF, 0°C to RT | High | [10] |
| 4-(Trifluoromethyl)benzaldehyde | Various | Corresponding secondary alcohol | Anhydrous THF/Ether | Generally High | [12] |
Olefination Reactions (e.g., Wittig Reaction)
The Wittig reaction is a powerful method for alkene synthesis from aldehydes.[13] The electron-withdrawing nature of fluorine substituents activates the aldehyde carbonyl towards nucleophilic attack by the phosphorus ylide, often leading to excellent yields.[12][14]
Causality Behind Experimental Choices: The choice of base and solvent is critical in a Wittig reaction. Strong, non-nucleophilic bases like n-butyllithium are often used to deprotonate the phosphonium salt to form the ylide, especially for non-stabilized ylides.[13][15] The order of addition—adding the aldehyde to the pre-formed ylide—is crucial to minimize side reactions like the Cannizzaro reaction, particularly with aldehydes lacking α-hydrogens, such as fluorinated benzaldehydes.[15]
Caption: Generalized mechanism of the Wittig Reaction.
Comparative Data for Wittig Reactions:
| Aldehyde Substrate | Ylide Type | Key Conditions | Expected Outcome | Reference |
| Perfluorohalogenated Benzaldehydes | Stabilized | TMG base, THF | Efficient reaction | [14][16] |
| 4-Fluorobenzaldehyde | Non-stabilized | n-BuLi, THF, 0°C | Favors (Z)-alkene | [15] |
| 2-(Benzyloxy)-4-fluorobenzaldehyde | Non-stabilized | n-BuLi or two-phase NaOH | Functionalized stilbenes | [13] |
| 4-(Trifluoromethyl)benzaldehyde | Stabilized/Non-stabilized | Standard conditions | High yields due to activation | [12] |
| Various Fluorinated Benzaldehydes | Stabilized | Solventless, 100°C | Exothermic, good E-selectivity | [17] |
Featured Experimental Protocols
The following protocols are presented as self-validating systems. The rationale for each step is explained to ensure reproducibility and understanding.
Protocol 1: Grignard Reaction with 4-Fluorobenzaldehyde
This protocol details the synthesis of 1-(4-fluorophenyl)ethanol, a valuable pharmaceutical intermediate.[11]
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine crystal (catalytic)
-
Bromomethane (1.1 eq)
-
Anhydrous diethyl ether or THF
-
4-Fluorobenzaldehyde (1.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Apparatus Setup (Trustworthiness): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere (Nitrogen or Argon). This is critical to prevent premature quenching of the Grignard reagent by atmospheric moisture.
-
Magnesium Activation (Expertise): Place magnesium turnings and a single crystal of iodine in the flask. Gently warm with a heat gun until violet iodine vapors are observed. This etches the passivating magnesium oxide layer, exposing a fresh metal surface for reaction.[11] Cool to room temperature.
-
Grignard Reagent Formation: Add anhydrous diethyl ether to the flask. Prepare a solution of bromomethane (1.1 eq) in anhydrous ether in the dropping funnel. Add a small portion to initiate the reaction (indicated by bubbling and gentle reflux). Once initiated, add the remaining bromomethane solution dropwise to maintain a steady reflux. Stir for an additional 30-60 minutes post-addition to ensure complete formation.
-
Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Dissolve 4-fluorobenzaldehyde (1.0 eq) in anhydrous ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the cooled Grignard reagent. The slow addition to a cooled solution helps control the exothermic reaction.
-
Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer to a separatory funnel, extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Wittig Reaction with 2,4,6-Trifluorobenzaldehyde
This protocol demonstrates the synthesis of a trifluorinated alkene, leveraging the high reactivity of the polyfluorinated aldehyde.[6][17]
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Anhydrous THF
-
n-Butyllithium (1.05 eq, solution in hexanes)
-
2,4,6-Trifluorobenzaldehyde (1.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
Methodology:
-
Apparatus Setup: Use a flame-dried, two-necked round-bottom flask under an inert atmosphere.
-
Ylide Formation (Experience): Add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF to the flask. Cool the suspension to 0°C in an ice-water bath. Slowly add n-butyllithium (1.05 eq) dropwise. A distinct color change (typically to deep red or orange) indicates the formation of the ylide.[13][15] Stir the mixture at 0°C for 1 hour to ensure complete formation.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve 2,4,6-trifluorobenzaldehyde (1.0 eq) in anhydrous THF. Slowly add this aldehyde solution to the ylide suspension at 0°C via syringe over 15-20 minutes. The high reactivity of the trifluorobenzaldehyde necessitates a controlled addition to manage the reaction rate and heat evolution.[6]
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product, containing the desired alkene and triphenylphosphine oxide, is then purified by flash column chromatography.
Conclusion
The selection of a fluorinated benzaldehyde is a nuanced decision that hinges on the desired level of carbonyl activation and the overall synthetic strategy. Trifluoromethyl-substituted benzaldehydes offer the highest degree of activation, making them ideal for reactions with weak nucleophiles or when rapid reaction rates are desired.[12][18] Mono- and di-fluorinated analogs provide more moderate activation, while polyfluorinated systems can offer unique reactivity patterns.[6][15] By understanding the electronic and steric effects imparted by fluorine substituents and employing robust, well-rationalized protocols, researchers can effectively leverage these powerful reagents to advance the fields of drug discovery and materials science.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) Fluorine in medicinal chemistry. (2008) | Sophie Purser | 4868 Citations [scispace.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. innospk.com [innospk.com]
A Comparative Guide to the Synthesis of 4-Ethoxy-2,3-difluorobenzaldehyde: A Validation of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic synthesis of highly functionalized aromatic compounds is paramount. 4-Ethoxy-2,3-difluorobenzaldehyde, a key building block, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth analysis and comparison of two principal synthetic routes, offering a validated pathway for its efficient preparation. While a direct, peer-reviewed synthesis for this exact molecule is not prominently documented, this guide leverages established, analogous chemical transformations to propose and validate a robust synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis (Formylation followed by Williamson Ether Synthesis) | Route 2: One-Step Synthesis (Nucleophilic Aromatic Substitution) |
| Key Reactions | 1. Ortho-Formylation2. Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 2,3-Difluorophenol, Paraformaldehyde, Ethyl Iodide | 2,3,4-Trifluorobenzaldehyde, Sodium Ethoxide |
| Reagents/Catalysts | MgCl₂, Triethylamine, Potassium Carbonate | Sodium Ethoxide |
| Reaction Temperature | Moderate to High (Reflux) | Moderate |
| Reaction Time | Longer (Multi-step) | Shorter (Single step) |
| Anticipated Yield | Good to Excellent (Potentially >70% over two steps) | Good (Potentially >80%) |
| Substrate Scope | Broader for Williamson ether synthesis step | Requires activation by electron-withdrawing groups |
| Overall Efficiency | Potentially lower due to the multi-step nature | Potentially higher due to fewer steps |
Proposed and Validated Synthetic Pathways
Two primary synthetic strategies emerge as the most viable for the preparation of this compound. The selection of the optimal route will depend on the availability of starting materials, desired scale, and process optimization considerations.
Route 1: A Two-Step Approach via a Phenolic Intermediate
This strategy involves the initial synthesis of a key intermediate, 2,3-difluoro-4-hydroxybenzaldehyde, followed by a classic Williamson ether synthesis.
The introduction of a formyl group ortho to the hydroxyl group of a phenol is a well-established transformation. The use of magnesium chloride and paraformaldehyde in the presence of a base like triethylamine offers a regioselective method for this conversion.
Causality of Experimental Choices: The use of a chelating agent like MgCl₂ directs the formylation to the ortho position of the hydroxyl group. Triethylamine acts as a non-nucleophilic base to facilitate the reaction.
The synthesized 2,3-difluoro-4-hydroxybenzaldehyde can then be readily converted to the target product via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group by a base, followed by nucleophilic attack on an ethylating agent.[1][2][3]
Causality of Experimental Choices: Potassium carbonate is a mild and effective base for deprotonating the phenol.[4] Ethyl iodide is a reactive electrophile for the SN2 reaction. A polar aprotic solvent like DMF or acetonitrile is typically used to facilitate the reaction.[1][5]
Route 2: A Direct One-Step Nucleophilic Aromatic Substitution (SNAr)
This approach offers a more convergent synthesis by directly substituting a fluorine atom on a trifluorinated precursor with an ethoxy group. The success of this route hinges on the principles of Nucleophilic Aromatic Substitution (SNAr).
Causality of Experimental Choices: The strongly electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions. In 2,3,4-trifluorobenzaldehyde, the fluorine at the C4 position (para to the aldehyde) is the most activated and therefore the most susceptible to substitution by the ethoxide nucleophile.
Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and serve as a robust starting point for the synthesis of this compound.
Protocol for Route 1: Two-Step Synthesis
Step 1a: Synthesis of 2,3-Difluoro-4-hydroxybenzaldehyde
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2.0 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Slowly add triethylamine (2.0 equivalents) dropwise.
-
Add 2,3-difluorophenol (1.0 equivalent) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,3-difluoro-4-hydroxybenzaldehyde.
Step 1b: Synthesis of this compound
-
To a round-bottom flask, add 2,3-difluoro-4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF).[4]
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.[4]
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol for Route 2: One-Step SNAr Synthesis
-
To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol.
-
Carefully add sodium metal (1.1 equivalents) in small portions to generate sodium ethoxide in situ.
-
Once all the sodium has reacted, add 2,3,4-trifluorobenzaldehyde (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion and Recommendations
Both proposed synthetic routes offer viable pathways to this compound.
-
Route 1 (Two-Step Synthesis) is a more traditional and perhaps more predictable approach, relying on two well-understood reactions. The isolation of the intermediate, 2,3-difluoro-4-hydroxybenzaldehyde, allows for purification at an intermediate stage, which can be advantageous for achieving high final purity. This route is recommended when the starting material, 2,3-difluorophenol, is readily available and a high degree of control over the synthesis is desired.
-
Route 2 (One-Step SNAr) is a more convergent and potentially more efficient route in terms of step economy. Its success is highly dependent on the selective activation of the C4-fluorine by the aldehyde group. This route is recommended when 2,3,4-trifluorobenzaldehyde is the more accessible starting material and a shorter synthetic sequence is a priority.
Ultimately, the choice of synthetic route will be guided by factors specific to the research or development context, including cost and availability of starting materials, required scale of production, and the desired purity of the final product. The experimental protocols provided herein offer a solid foundation for the successful synthesis of this compound, a valuable building block for future innovations.
References
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
A Senior Application Scientist's Guide to Ethoxy vs. Methoxy Substituted Difluorobenzaldehydes in Drug Discovery
Introduction: The Strategic Role of Substituted Difluorobenzaldehydes
In the landscape of modern medicinal chemistry, fluorinated aromatic scaffolds are indispensable building blocks. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] Among these scaffolds, difluorobenzaldehydes serve as versatile intermediates for the synthesis of a wide array of bioactive compounds, from enzyme inhibitors to receptor modulators.[3]
The strategic functionalization of the difluorobenzaldehyde ring with alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OCH₂CH₃), provides a critical tool for fine-tuning a drug candidate's profile. While structurally similar, the choice between a methoxy and an ethoxy substituent is a nuanced decision that can significantly impact a molecule's reactivity, conformation, and ultimately, its pharmacological effect. This guide provides a comparative analysis of ethoxy- and methoxy-substituted difluorobenzaldehydes, offering experimental insights and protocols to aid researchers in making informed decisions during the drug development process.
Comparative Synthesis: A Nucleophilic Aromatic Substitution Approach
The most common and efficient route to introduce alkoxy groups onto a difluorinated ring is through nucleophilic aromatic substitution (SNAr). This reaction leverages the strong electron-withdrawing nature of the fluorine atoms and the aldehyde group, which activate the ring for nucleophilic attack.
The choice between sodium methoxide and sodium ethoxide as the nucleophile source is the primary determinant of the final product. While the reaction mechanism is identical, subtle differences in reaction kinetics and steric hindrance can arise.
Workflow for Alkoxy Group Introduction via SNAr
Caption: General workflow for the synthesis of alkoxy-difluorobenzaldehydes via SNAr.
Experimental Protocol: Synthesis of 4-Ethoxy-2,5-difluorobenzaldehyde
This protocol details a representative SNAr reaction. A parallel synthesis using sodium methoxide would yield the corresponding methoxy derivative.
Objective: To synthesize 4-ethoxy-2,5-difluorobenzaldehyde from 2,4,5-trifluorobenzaldehyde.
Materials:
-
2,4,5-Trifluorobenzaldehyde
-
Sodium Ethoxide (NaOEt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4,5-trifluorobenzaldehyde (1.0 eq). Dissolve it in anhydrous DMF.
-
Nucleophile Addition: In a separate flask, dissolve sodium ethoxide (1.1 eq) in anhydrous DMF. Add this solution dropwise to the stirred solution of the aldehyde at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The substitution occurs preferentially at the para-position due to electronic activation.[4]
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-ethoxy-2,5-difluorobenzaldehyde.
Comparative Physicochemical and Spectroscopic Properties
The addition of a single methylene unit in the ethoxy group leads to subtle but important changes in physicochemical properties, which directly influence a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Spectroscopic analysis readily distinguishes between the two analogues.
Table 1: Physicochemical Property Comparison
| Property | Methoxy-Derivative Example (4,5-Difluoro-2-methoxybenzaldehyde) | Ethoxy-Derivative Example (2-Ethoxy-4,5-difluorobenzaldehyde) | Rationale for Difference |
| Molecular Formula | C₈H₆F₂O₂[5] | C₉H₈F₂O₂[6] | Addition of a -CH₂- group. |
| Molecular Weight | 172.13 g/mol [5] | 186.16 g/mol [6] | The ethoxy group is 14.03 g/mol heavier. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų[5] | 26.3 Ų[7] | TPSA is dominated by the oxygen atoms; the alkyl chain is non-polar. |
| LogP (Calculated) | ~1.6 | ~2.1 | The additional ethyl group increases lipophilicity. |
Spectroscopic Signatures: The Telltale Signals
The most definitive way to distinguish between methoxy and ethoxy substitution is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR:
-
Methoxy Group: A sharp singlet, typically integrating to 3 protons, is observed in the δ 3.8-4.2 ppm region.[8][9]
-
Ethoxy Group: A characteristic ethyl pattern is observed: a quartet (2H) around δ 4.0-4.5 ppm (the -OCH₂- protons split by the adjacent methyl group) and a triplet (3H) around δ 1.3-1.5 ppm (the -CH₃ protons split by the adjacent methylene group).[10]
-
-
¹³C NMR:
-
FT-IR Spectroscopy:
-
Both substituents will show C-O stretching vibrations in the fingerprint region, typically between 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).[12] The C-H stretching of the alkyl groups will be observed just below 3000 cm⁻¹. While subtle differences exist, NMR is the superior technique for unambiguous identification.
-
Comparative Chemical Reactivity: Electronics vs. Sterics
The alkoxy group exerts a dual electronic effect on the aromatic ring: it is electron-withdrawing by induction (-I effect) due to the oxygen's electronegativity, but strongly electron-donating by resonance (+R effect) as the oxygen's lone pairs delocalize into the ring.[13] The +R effect is dominant, making the alkoxy group an overall activating group.
Caption: Key factors governing the reactivity of alkoxy-difluorobenzaldehydes.
-
Reactivity of the Aldehyde Group:
-
The electron-donating nature of both alkoxy groups slightly reduces the electrophilicity of the aldehyde's carbonyl carbon compared to an unsubstituted difluorobenzaldehyde.
-
The ethoxy group, being a slightly stronger electron donor, deactivates the aldehyde towards nucleophilic attack marginally more than the methoxy group. This difference is often subtle but can be quantified in competitive reaction studies.
-
-
Reactivity of the Aromatic Ring:
-
The strong activating nature of the alkoxy groups can make the remaining fluorine atoms susceptible to a second SNAr reaction, a factor to consider in multi-step syntheses.
-
The greater steric bulk of the ethoxy group, particularly when positioned ortho to a reactive site, can hinder the approach of a nucleophile, slowing down subsequent substitution reactions compared to the less bulky methoxy group.[13]
-
Experimental Protocol: Comparative Knoevenagel Condensation
Objective: To compare the electrophilic reactivity of a methoxy- vs. an ethoxy-substituted difluorobenzaldehyde by monitoring the rate of a Knoevenagel condensation with malononitrile. A faster reaction rate indicates a more electrophilic (more reactive) aldehyde.
Materials:
-
Methoxy-difluorobenzaldehyde isomer
-
Ethoxy-difluorobenzaldehyde isomer (structurally analogous)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
HPLC or GC-MS for reaction monitoring
Procedure:
-
Reaction Setup: In two separate, identical reaction vessels, dissolve the methoxy-substituted aldehyde (1.0 eq) and the ethoxy-substituted aldehyde (1.0 eq) in ethanol.
-
Reagent Addition: To each vessel, add malononitrile (1.05 eq).
-
Initiation and Monitoring: At time t=0, add a catalytic amount of piperidine (0.1 eq) to each vessel simultaneously. Immediately withdraw an aliquot from each reaction, quench it, and analyze it by a calibrated HPLC or GC-MS method to get the initial concentrations.
-
Data Collection: Continue to withdraw and analyze aliquots at regular time intervals (e.g., every 10 minutes) for 1-2 hours.
-
Analysis: Plot the concentration of the starting aldehyde versus time for both reactions. The reaction with the steeper initial slope is faster, indicating that its aldehyde is more reactive.
-
Expected Outcome: The methoxy-substituted difluorobenzaldehyde is expected to react slightly faster than the ethoxy-substituted analogue due to the lesser electron-donating character of the methoxy group.
-
Implications for Drug Design and Development
The choice between a methoxy and an ethoxy group is a strategic decision in lead optimization, driven by the desired pharmacological profile.
-
Metabolic Stability: Ethoxy groups are more susceptible to oxidative O-dealkylation by cytochrome P450 enzymes than methoxy groups. This can be a liability (faster clearance) or an advantage (if designing a prodrug where the resulting phenol is the active species).[14]
-
Lipophilicity and Permeability: The higher LogP of ethoxy-substituted compounds can enhance membrane permeability and cell penetration, but may also increase non-specific binding and reduce aqueous solubility.
-
Binding Affinity and Selectivity: The increased size of the ethoxy group can provide beneficial steric interactions within a binding pocket, potentially increasing affinity or selectivity. Conversely, it could also lead to a steric clash that reduces potency.[15] A recent study on FL118 derivatives noted that an ethoxy substitution led to significantly lower activity compared to a methoxy group at the same position, highlighting the sensitivity of binding pockets to substituent size.[15]
-
"Magic Methyl" vs. "Ethyl Escape": The "magic methyl" effect is a well-known concept where adding a methyl group can significantly boost potency. The decision to extend this to an ethyl group must be carefully evaluated. The additional conformational flexibility of the ethyl chain can allow the molecule to adopt new binding poses, but may also come with an entropic penalty.
Conclusion
While methoxy and ethoxy groups are often considered conservative modifications, they offer distinct advantages and disadvantages in the context of difluorobenzaldehyde scaffolds. The methoxy group provides a smaller, more metabolically robust substituent, while the ethoxy group offers increased lipophilicity and the potential for enhanced steric interactions, at the cost of greater metabolic liability and bulk. The choice is not trivial and must be guided by empirical data. By employing the comparative synthetic, analytical, and reactivity protocols outlined in this guide, researchers can systematically evaluate these critical substituents and accelerate the development of optimized drug candidates.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Chem 351 F08 Final : Spectroscopy [chem.ucalgary.ca]
- 11. spectrabase.com [spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 5-(Difluoromethoxy)-2-fluorobenzaldehyde|CAS 1214364-36-9 [benchchem.com]
- 15. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling 4-Ethoxy-2,3-difluorobenzaldehyde
As researchers and scientists, our primary commitment is to rigorous, reproducible science. Integral to this commitment is an unwavering dedication to safety. This guide provides a detailed operational plan for handling 4-Ethoxy-2,3-difluorobenzaldehyde, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.
At-a-Glance Hazard Profile
Before handling any chemical, a clear understanding of its intrinsic hazards is paramount. This compound is classified with specific risks that dictate our handling protocols.[1]
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Skin Irritation | H315: Causes skin irritation | Direct contact with skin must be avoided through proper gloving and lab attire.[1] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Chemical splash goggles are mandatory to prevent severe eye damage.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | Work must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling vapors or mists.[1] |
These classifications are not mere suggestions; they are directives derived from toxicological data that inform every subsequent step in our safety protocol.
Core Personal Protective Equipment (PPE) Protocol
The foundation of safe handling rests on the consistent and correct use of PPE. For this compound, the following are considered the minimum requirements for any task involving this compound.
Primary Engineering Control: The Chemical Fume Hood
It cannot be overstated: PPE is the last line of defense. The primary method for exposure control is to handle this compound exclusively within a properly functioning and certified chemical fume hood.[1] This engineering control captures vapors and mists at the source, significantly reducing the risk of inhalation.[1][2]
Hand Protection: Selecting the Right Glove
Choosing the correct glove material is critical. While the Safety Data Sheet (SDS) for this compound specifies "protective gloves," experience in handling similar aromatic aldehydes guides us to a more specific recommendation.[1]
-
For Incidental Contact (e.g., weighing, transfers): Nitrile gloves are an excellent choice. They provide good resistance to splashes from a variety of chemicals, including oils, greases, and some solvents.[3][4][5] A key advantage of nitrile is its tendency to tear visibly when punctured, providing a clear indication of a breach.[5]
-
For Extended Contact or Immersion: For tasks with a higher risk of prolonged contact, such as during a spill cleanup or equipment maintenance, a more robust glove is necessary. Butyl rubber gloves are highly recommended for aldehydes.[4][6] They offer superior resistance to polar organic solvents, ketones, and esters, which share chemical properties with the target compound.[3][4]
Crucial Practice: Always inspect gloves for tears or pinholes before use. After handling the chemical, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container. Always wash hands thoroughly with soap and water after removing gloves.[1]
Eye and Face Protection: A Non-Negotiable Standard
Given its classification as a serious eye irritant (H319), appropriate eye protection is mandatory.[1]
-
Standard Operations: Chemical splash goggles that form a seal around the eyes are required. Standard safety glasses do not offer sufficient protection from splashes.[1]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating the material), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[1]
Protective Clothing
A standard, flame-resistant laboratory coat must be worn and kept buttoned to protect against accidental skin contact.[1] Wear long pants and closed-toe shoes; safety shoes are recommended.[1]
PPE Selection Workflow
The level of PPE required can escalate based on the specifics of the procedure. This workflow diagram illustrates the decision-making process for ensuring adequate protection.
Caption: PPE Selection Workflow based on task-specific risks.
Operational and Disposal Plans
Safety extends beyond personal protection to include the entire lifecycle of the chemical in the lab, from handling to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational, the work surface is clean, and all necessary PPE is donned correctly.
-
Weighing and Transfer: Conduct all transfers of solid or solutions within the fume hood. Use non-sparking tools and proper grounding procedures to avoid static discharge.[1]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][7] The material is noted as being air-sensitive, so storage under an inert gas like nitrogen or argon is recommended.[1]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling is complete.[1]
Emergency Procedures: Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, remove all ignition sources.
-
Contain: Prevent the spill from spreading or entering drains using a non-combustible absorbent material like vermiculite, sand, or earth.[8][9]
-
Collect: Using non-sparking tools, carefully collect the absorbed material into a designated, labeled hazardous waste container.[8]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
Disposal Plan
Proper disposal is a legal and ethical requirement. As a fluorinated organic compound, this compound must be treated as halogenated organic waste.[8]
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for this chemical and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips).[8]
-
Labeling: The hazardous waste label must clearly state the full chemical name and the associated hazards ("Irritant").[8]
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[8] Arrange for disposal via a licensed hazardous waste management company, typically through high-temperature incineration.[8][9]
By adhering to these detailed protocols, you build a system of self-validating safety, ensuring that every experimental choice is grounded in a comprehensive understanding of the risks and the measures required to mitigate them.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. ecacs.ca [ecacs.ca]
- 3. safety.nmsu.edu [safety.nmsu.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. aps.anl.gov [aps.anl.gov]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
